Product packaging for Zidovudine(Cat. No.:CAS No. 30516-87-1)

Zidovudine

Cat. No.: B1683550
CAS No.: 30516-87-1
M. Wt: 267.24 g/mol
InChI Key: HBOMLICNUCNMMY-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zidovudine, also known as Azidothymidine (AZT), is a nucleoside reverse transcriptase inhibitor (NRTI) that was the first drug approved by the FDA for the treatment of HIV-1 infection . It serves as a critical tool in virology and antiretroviral research. As a thymidine analogue, this compound is a prodrug that requires intracellular activation by host kinases to its active triphosphate form, this compound triphosphate (ZDV-TP) . This active metabolite functions as a competitive substrate for HIV's reverse transcriptase enzyme. Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group prevents the formation of phosphodiester bonds with incoming nucleotides, leading to premature DNA chain termination and inhibition of viral replication . The primary research value of this compound extends beyond its historical role in monotherapy. It is widely used in studies of combination antiretroviral therapy (cART) to understand synergistic effects and overcome drug resistance . Furthermore, its proven role in the prevention of perinatal HIV-1 transmission makes it a key compound in maternal-fetal medicine and virology research . Recent research also explores the use of the this compound pharmacophore in the design of multi-target-directed ligands (MTDLs) and molecular hybrids, aiming to develop novel agents that can target multiple steps of the HIV-1 replication cycle simultaneously . This compound is for research use only. It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O4 B1683550 Zidovudine CAS No. 30516-87-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
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InChI

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1
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InChI Key

HBOMLICNUCNMMY-XLPZGREQSA-N
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Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]
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Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]
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Molecular Formula

C10H13N5O4
Record name 3'-AZIDO-3'-DEOXYTHYMIDINE
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DSSTOX Substance ID

DTXSID8020127
Record name 3'-Azido-3'-deoxythymidine
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Molecular Weight

267.24 g/mol
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Physical Description

3'-azido-3'-deoxythymidine is a slightly off-white odorless powdery solid. (NTP, 1992), Solid
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Record name Zidovudine
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Solubility

31.1 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 63 °F (NTP, 1992), 71 mg/ml in alc @ 25 °C, In water, 20,000 mg/l @ 25 °C, 1.63e+01 g/L, Water 15 (mg/mL), Ethanol > 20 (mg/mL), DMSO > 20 (mg/mL)
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Vapor Pressure

5.2X10-20 mm Hg @ 25 °C /Estimated/
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Color/Form

White to beige, crystalline solid, Needles from petroleum ether

CAS No.

30516-87-1
Record name 3'-AZIDO-3'-DEOXYTHYMIDINE
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Melting Point

223 to 234 °F (NTP, 1992), 113-115 °C, 106-112 °C, 106 - 112 °C
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Historical Context and Early Development of Zidovudine

Initial Synthesis and Early Biomedical Investigations

Zidovudine was first synthesized in 1964 by Jerome Horwitz at the Wayne State University School of Medicine in Detroit, Michigan. asu.eduacs.orgiarc.fr The initial research was funded by a grant from the National Institutes of Health (NIH). asu.edu Horwitz and his colleagues originally developed this compound as a potential treatment for cancers that they theorized might be caused by retroviruses, based on observations in some birds. asu.edu The design of the drug aimed for it to integrate into the DNA of cancer cells and inhibit their growth. asu.edu

During this early period, in the 1960s, medicinal chemists were exploring compounds that could interrupt the multiplication of viral genetic material, focusing on enzymes like reverse transcriptase, which converts viral RNA into DNA. acs.org this compound was created with the hope that it would inhibit reverse transcriptase, thereby stopping a virus and potentially treating cancer. acs.org However, preliminary testing showed that this compound was ineffective as an anticancer drug in mice, and research into this application was discontinued (B1498344) around 1967. asu.eduacs.org

Re-evaluation for Antiretroviral Activity

Although initially set aside, this compound's potential against retroviruses was noted in the 1970s. In 1974, Wolfram Ostertag of the Max Planck Institute for Experimental Medicine in Germany reported that this compound specifically targeted and inhibited the replication of the Friend virus, a retrovirus that causes a type of leukemia in rodents. asu.eduacs.org This finding provided concrete evidence of this compound's activity against retroviruses. acs.org However, at the time, there were few known human diseases caused by retroviruses, so Ostertag's discovery did not garner significant attention from other researchers. asu.eduacs.org

The situation changed dramatically in the early 1980s with the identification of the human immunodeficiency virus (HIV) as the cause of acquired immunodeficiency syndrome (AIDS). asu.eduacs.org This discovery highlighted the critical role of retroviruses in human disease and spurred an urgent search for effective antiviral therapies. Pharmaceutical companies, including Burroughs Wellcome (now part of GlaxoSmithKline), which had expertise in antiviral drugs, initiated programs to screen compounds for potential activity against HIV. time.comebsco.com this compound, having shown activity against a murine retrovirus, was included in these screening programs. ebsco.comnih.gov

Identification of Potent Anti-HIV-1 Efficacy

In 1984, following the identification of HIV, researchers at the United States National Cancer Institute (NCI), including Samuel Broder, Hiroaki Mitsuya, and Robert Yarchoan, began a program to develop therapies for HIV/AIDS. cancer.gov They developed an assay using a line of CD4+ T cells to screen drugs for their ability to protect these cells from being killed by HIV. cancer.gov This assay allowed for the simultaneous testing of a compound's anti-HIV effect and its toxicity to infected T cells. wikipedia.org

In February 1985, NCI scientists found that this compound had potent efficacy against HIV in vitro. wikipedia.orgiarc.fr Specifically, this compound was shown to suppress HIV replication in laboratory settings without causing significant damage to normal cells. nih.gov Experiments measuring reverse transcriptase activity in various cell lines demonstrated that this compound blocked a high percentage of detectable HIV replication at low concentrations when added shortly after infection. viivhealthcare.com The concentration required to produce a 50% decrease in supernatant reverse transcriptase was found to be very low in both H9 cells and peripheral blood lymphocytes. viivhealthcare.com

This compound functions as a nucleoside analog reverse-transcriptase inhibitor (NRTI). wikipedia.orgwikipedia.org It is a synthetic nucleoside analog of thymidine (B127349). mims.commdpi.com Intracellularly, it is converted to its active metabolite, this compound triphosphate. mims.com This active form inhibits viral replication by interfering with HIV's reverse transcriptase, the enzyme the virus uses to create a DNA copy of its RNA genome. wikipedia.orgmims.com this compound is incorporated into the growing viral DNA chain in place of thymidine, and because it lacks a 3' hydroxyl group, it acts as an obligate chain terminator, preventing further elongation of the DNA chain. wikipedia.org This mechanism impairs the virus's ability to reproduce, thereby slowing disease progression. ebsco.com

Accelerated Clinical Development and Regulatory Approval Milestones

Following the promising in vitro results, this compound moved rapidly into clinical development. A phase 1 clinical trial was initiated at the NCI and Duke University building on their experience with testing other anti-HIV compounds. wikipedia.org This initial trial demonstrated that this compound could be safely administered to patients with HIV and showed evidence of clinical effectiveness, including increases in CD4 counts and weight gain in AIDS patients. wikipedia.org

Based on these findings, a larger, multi-site, placebo-controlled phase 2 study was initiated in February 1986, involving patients with AIDS or advanced AIDS-related complex (ARC). ebsco.comnih.gov This study was designed to follow participants for 24 weeks. ebsco.com However, the trial was stopped ahead of schedule in September 1986 by an independent data safety monitoring board due to a dramatic difference in outcomes between the this compound and placebo groups. ebsco.comnih.gov A significantly higher number of deaths occurred in the placebo group compared to the this compound group. ebsco.comnih.gov

This compelling evidence of this compound's benefit led to an accelerated review process by the U.S. Food and Drug Administration (FDA). Burroughs Wellcome submitted a new drug application in December 1986. nih.gov The FDA approved this compound (marketed as Retrovir) for the treatment of HIV, AIDS, and ARC on March 20, 1987. wikipedia.orgtime.comwebmd.com This approval, based on a single human clinical trial, was remarkably fast, occurring only 25 months after the initial laboratory demonstration of its activity against HIV. wikipedia.orgasu.edu this compound was the first drug approved by the FDA for the treatment of HIV. nih.govcancer.govwebmd.com

Subsequently, this compound was also approved for preventing maternal-fetal transmission of HIV in 1994. ebsco.com In 1990, it was approved for use in children by the FDA. avert.org The development and approval of this compound marked a critical turning point in the AIDS epidemic, offering the first therapeutic option for individuals with HIV. ebsco.com

Data Summary of Key Milestones:

MilestoneDateDetailsSource(s)
Initial Synthesis1964Synthesized by Jerome Horwitz. asu.eduacs.orgiarc.fr asu.eduacs.orgiarc.fr
Activity against Friend virus reported1974Reported by Wolfram Ostertag. asu.eduacs.org asu.eduacs.org
Potent in vitro anti-HIV activity identifiedFebruary 1985Identified by NCI scientists. wikipedia.orgiarc.fr wikipedia.orgiarc.fr
Phase 1 Clinical Trial Initiated1985Initiated at NCI and Duke University. wikipedia.org wikipedia.org
Phase 2 Clinical Trial InitiatedFebruary 1986Multi-site, placebo-controlled study. nih.gov nih.gov
Phase 2 Trial Stopped EarlySeptember 1986Due to significant benefit observed in the this compound group. ebsco.comnih.gov ebsco.comnih.gov
New Drug Application (NDA) Submitted to FDADecember 1986Submitted by Burroughs Wellcome. nih.gov nih.gov
FDA Approval for HIV/AIDS/ARCMarch 20, 1987First antiretroviral drug approved for HIV. wikipedia.orgtime.comwebmd.com wikipedia.orgtime.comwebmd.com
FDA Approval for Pediatric Use1990Approved for use in children. avert.org avert.org
FDA Approval for Prevention of Maternal-Fetal Transmission1994Approved for use in HIV-infected pregnant women and newborns. ebsco.com ebsco.com

Molecular and Cellular Mechanisms of Action of Zidovudine

Zidovudine as a Nucleoside Analog Reverse Transcriptase Inhibitor (NRTI)

As an NRTI, this compound acts as a faulty building block that the virus can mistakenly incorporate into its nascent DNA strand. patsnap.comdrugbank.com This incorporation event is central to its antiviral activity. patsnap.com

Structural Mimicry of Thymidine (B127349)

This compound is a synthetic nucleoside analog that shares structural similarities with the naturally occurring host nucleoside, thymidine. patsnap.comdrugbank.compharmgkb.org The key structural difference lies in the replacement of the hydroxyl group (-OH) at the 3' position of the deoxyribose sugar ring with an azido (B1232118) group (-N3). pharmgkb.orgnih.govctdbase.org This seemingly small modification has profound implications for DNA synthesis. pharmgkb.orgctdbase.org

Intracellular Bioactivation Pathway to this compound Triphosphate

This compound itself is a prodrug and must undergo intracellular phosphorylation by host cellular kinases to become its pharmacologically active form, this compound-5'-triphosphate (ZDV-TP). patsnap.comdrugbank.compharmgkb.org This conversion involves a sequence of phosphorylation steps. pharmgkb.orgcore.ac.ukasm.org

Role of Cellular Kinases in Phosphorylation (e.g., Thymidine Kinase, Thymidylate Kinase, Nucleoside Diphosphate (B83284) Kinase)

The conversion of this compound to its active triphosphate form is mediated by a series of cellular kinases. The initial and often rate-limiting step is the phosphorylation of this compound to this compound monophosphate (ZDV-MP) by cellular thymidine kinase (TK), primarily thymidine kinase 1 (TK1) in proliferating cells. pharmgkb.orgcore.ac.ukasm.orgoncohemakey.comtaylorandfrancis.com ZDV-MP is then converted to this compound diphosphate (ZDV-DP) by thymidylate kinase. pharmgkb.orgcore.ac.uktaylorandfrancis.com The final phosphorylation step, from ZDV-DP to ZDV-TP, is catalyzed by nucleoside diphosphate kinase. pharmgkb.orgcore.ac.uktaylorandfrancis.comnih.gov While thymidylate kinase is often considered the rate-limiting enzyme in this pathway, leading to intracellular accumulation of ZDV-MP, the final conversion by nucleoside diphosphate kinase may also be rate-limiting. core.ac.uktaylorandfrancis.comresearchgate.net

Data on this compound Phosphorylation Pathway:

StepEnzyme InvolvedProduct
This compound -> ZDV-MPThymidine Kinase (TK)This compound Monophosphate
ZDV-MP -> ZDV-DPThymidylate KinaseThis compound Diphosphate
ZDV-DP -> ZDV-TPNucleoside Diphosphate KinaseThis compound Triphosphate

Competitive Antagonism of HIV-1 Reverse Transcriptase

This compound triphosphate (ZDV-TP), the active metabolite, acts as a competitive inhibitor of HIV-1 reverse transcriptase. patsnap.comdrugbank.comnih.gov It competes with the natural substrate, thymidine triphosphate (dTTP), for binding to the active site of the viral enzyme. patsnap.comdrugbank.commaynoothuniversity.ie The affinity of ZDV-TP for HIV-1 reverse transcriptase is significantly higher than for human DNA polymerases, contributing to its selective antiviral activity. wikipedia.orgpatsnap.compharmgkb.org

Mechanism of DNA Chain Termination

Upon incorporation of ZDV-MP into the growing viral DNA chain by HIV-1 reverse transcriptase, DNA synthesis is prematurely terminated. patsnap.comdrugbank.compharmgkb.org This termination occurs because the azido group at the 3' position of the incorporated this compound lacks the necessary hydroxyl group to form the phosphodiester bond required for the addition of the next nucleotide. patsnap.comdrugbank.comctdbase.org This effectively halts the elongation of the viral DNA chain, preventing the completion of reverse transcription and subsequent integration of the viral genome into the host cell DNA. patsnap.comdrugbank.com

Differential Affinity for Viral versus Host Polymerases

A crucial aspect of this compound's therapeutic index is its differential affinity for viral reverse transcriptase compared to human cellular DNA polymerases. ZDV-TP exhibits a significantly higher affinity for HIV-1 reverse transcriptase than for human DNA polymerases such as DNA polymerase alpha and beta. wikipedia.orgpatsnap.compharmgkb.orgnih.gov While ZDV-TP can weakly inhibit some human DNA polymerases, including mitochondrial DNA polymerase gamma, its inhibitory effect is considerably more potent against the viral enzyme. drugbank.compharmgkb.orgnih.govasm.org This selective toxicity allows this compound to inhibit viral replication in infected cells without causing excessive damage to uninfected host cells. wikipedia.orgpatsnap.compharmgkb.org However, inhibition of mitochondrial DNA polymerase gamma by ZDV-TP is associated with some of the observed mitochondrial toxicities. nih.govpharmgkb.orgnih.gov

Preferential Inhibition of HIV-1 Reverse Transcriptase

ZDV-TP acts as a potent inhibitor of HIV-1 reverse transcriptase. drugbank.comnih.gov This enzyme is essential for the virus's life cycle, as it converts the viral single-stranded RNA genome into double-stranded viral DNA, which is subsequently integrated into the host cell's genome. wikipedia.orgpatsnap.com ZDV-TP competes with the natural substrate, thymidine triphosphate (TTP), for incorporation into the nascent viral DNA chain being synthesized by reverse transcriptase. pharmgkb.orgdrugbank.comnih.govnih.gov

The critical aspect of ZDV-TP's action lies in the absence of a hydroxyl group at the 3' carbon of its deoxyribose sugar, which is replaced by an azido group. pharmgkb.orgpharmgkb.orgmdpi.com When ZDV-TP is incorporated into the growing viral DNA strand, this missing 3'-hydroxyl group prevents the formation of the 5' to 3' phosphodiester bond required for the addition of the next nucleotide. pharmgkb.orgdrugbank.compatsnap.com This results in premature termination of the viral DNA chain synthesis, effectively halting the reverse transcription process and preventing the formation of the proviral DNA necessary for viral integration and replication. pharmgkb.orgpatsnap.comdroracle.aisciencesnail.com

Research has demonstrated that ZDV-TP exhibits a significantly higher affinity for HIV reverse transcriptase compared to human DNA polymerases. wikipedia.orgpharmgkb.orgpharmgkb.orgpatsnap.com This selective affinity contributes to its antiviral efficacy while minimizing immediate toxic effects on uninfected host cells. wikipedia.orgpatsnap.com Studies have suggested that HIV reverse transcriptase has an approximately 100-fold greater affinity for ZDV-TP than some human DNA polymerases. wikipedia.org

Interaction with Human DNA Polymerases

While this compound's primary target is HIV-1 reverse transcriptase, its active triphosphate form (ZDV-TP) can also interact with and inhibit human cellular DNA polymerases, albeit to a lesser extent. drugbank.comnih.govdroracle.ai This interaction is generally observed at higher concentrations of ZDV-TP than those required to inhibit HIV reverse transcriptase. wikipedia.orgdroracle.ai

Studies have shown that ZDV-TP can weakly inhibit cellular DNA polymerases alpha (α) and gamma (γ). drugbank.comnih.govdroracle.aifrontiersin.org Some research also indicates potential interaction with DNA polymerases beta (β), delta (δ), and epsilon (ε) in vitro. nih.govahajournals.orgsemanticscholar.orgnih.govresearchgate.net The degree of inhibition varies among the different human polymerases. While the affinity for viral reverse transcriptase is considerably higher, the interaction with human polymerases, particularly DNA polymerase gamma, is relevant to the potential for cellular toxicity. wikipedia.orgpharmgkb.orgnih.gov

Data on the inhibitory effects of ZDV-TP on various human DNA polymerases have been reported in research studies. An interactive table below summarizes findings on the relative inhibition of different polymerases by ZDV-TP.

EnzymeInhibition by ZDV-TPReference(s)
HIV-1 Reverse TranscriptasePotent inhibition drugbank.comnih.govnih.gov
Human DNA Polymerase αWeak inhibition drugbank.comnih.govdroracle.aifrontiersin.org
Human DNA Polymerase βInhibition observed nih.govahajournals.orgsemanticscholar.org
Human DNA Polymerase γWeak inhibition drugbank.comnih.govdroracle.aifrontiersin.org
Human DNA Polymerase δInhibition observed semanticscholar.orgnih.govresearchgate.net
Human DNA Polymerase εInhibition observed semanticscholar.orgnih.govresearchgate.net

Note: The level of inhibition can be influenced by experimental conditions and the specific source of the enzyme.

The incorporation of ZDV-TP into human cellular DNA has also been reported in in vitro studies, although the extent and biological significance of this incorporation compared to viral DNA remain areas of research. nih.govdroracle.ai

Effects on Mitochondrial DNA Polymerase Gamma

Among the human DNA polymerases, mitochondrial DNA polymerase gamma (Pol γ) is particularly sensitive to inhibition by nucleoside analogs, including ZDV-TP. pharmgkb.orgpharmgkb.orgsemanticscholar.orgnih.govahajournals.org Pol γ is the sole DNA polymerase responsible for the replication and repair of mitochondrial DNA (mtDNA). semanticscholar.orgnih.gov

Inhibition of Pol γ by ZDV-TP can interfere with mtDNA replication, leading to a reduction in mtDNA copy number. pharmgkb.orgpharmgkb.orgsemanticscholar.orgresearchgate.net This depletion of mtDNA can result in mitochondrial dysfunction, affecting cellular energy metabolism and potentially contributing to various cellular and tissue-level effects. pharmgkb.orgpharmgkb.orgresearchgate.netasm.org

Research indicates that phosphorylated this compound can inhibit mitochondrial DNA polymerase-gamma competitively and noncompetitively. ahajournals.orgahajournals.orgasm.org While some studies suggest that ZDV-TP might be a weaker inhibitor of Pol γ compared to the triphosphate forms of other NRTIs like stavudine (B1682478) (d4T), its impact on mitochondrial function and mtDNA levels has been documented. nih.govasm.org The inefficiency of Pol γ to remove incorporated AZT from DNA may also contribute to observed mtDNA depletion. nih.gov

Studies in animal models, such as neonatal rats, have investigated the effects of this compound treatment on mitochondrial DNA copy numbers and related cellular processes. asm.org These studies have provided insights into the potential for this compound to impact mitochondrial health. researchgate.netasm.org

Tissue (Rat Model)AZT Treatment Effect on mtDNA Copy NumberReference
HeartSignificant reduction observed at certain time points, followed by recovery. asm.org
LiverDepletion observed. researchgate.net

Note: Data are based on specific research findings and may vary depending on the model and experimental design.

The effects on mitochondrial DNA polymerase gamma are considered a significant factor in the potential for mitochondrial toxicity associated with this compound, which can manifest in various tissues with high energy demands. wikipedia.orgpharmgkb.orgpharmgkb.orgasm.orgnih.govbritannica.com

Antiviral Activity Spectrum and Efficacy of Zidovudine

In Vitro Antiretroviral Potency against HIV-1

In vitro studies have demonstrated that zidovudine is a potent inhibitor of human immunodeficiency virus type 1 (HIV-1). nih.gov It inhibits HIV-1 replication in cell culture. wikipedia.org For instance, the replication of Human Immunodeficiency Virus-2 (HIV-2) in vitro is inhibited by this compound with an ID50 of 0.015 μg/mL. viivhealthcare.comviivexchange.com Studies using peripheral blood mononuclear cells and a CD4+ T cell line (H9) showed that this compound inhibited HIV-1 replication in vitro. nih.gov The suppression of viral production was dose-dependent, with reductions in p24 production ranging from 15% to 89.8% depending on the this compound concentration used in studies involving unfractionated and resting HIV-infected cells. nih.gov

In Vivo Efficacy in HIV-1 Replication Suppression

This compound has demonstrated in vivo efficacy in suppressing HIV-1 replication. wikipedia.org Studies using the SCID-hu Thy/Liv mouse model, which recapitulates features of human HIV-1 infection, have shown that administration of this compound inhibits HIV-1 replication. asm.org Efficacy tests in this model demonstrated that dosages in the range of 10 to 25 mg/kg/day (oral, twice daily) were required to achieve statistically significant inhibition of p24 production in mice infected with HIV-1 isolates. asm.org A phase 1 clinical trial of this compound showed strong evidence of clinical effectiveness, including increased CD4 counts and weight gain in AIDS patients. wikipedia.org this compound chemoprophylaxis has also been shown to reduce perinatal HIV-1 transmission by nearly 70%. cdc.gov

Activity against Other Retroviruses (e.g., Murine Leukemia Virus, Feline Leukemia Virus)

Beyond HIV, this compound exhibits antiviral activity against some other mammalian retroviruses. viivhealthcare.comviivexchange.com

Murine Leukemia Virus (MLV): this compound has demonstrated efficacy against Rauscher murine leukemia virus in vivo. nih.govviivhealthcare.comviivexchange.com In experimental models, infections completely resolved in animals when the drug was administered soon after infection. nih.gov Studies in mice infected with Friend leukemia virus (FLV), a strain of murine leukemia virus, showed that AZT therapy suppressed or reduced virus-induced splenomegaly and increased survival time. wikipedia.orgnih.gov The efficacy was influenced by factors such as the timing of treatment initiation, drug dosage, and treatment duration. nih.gov Continuous treatment with this compound at and following Urethane leukaemia virus (ULV) infection in mice completely prevented splenomegaly and virus expression in splenocytes. capes.gov.br

Feline Leukemia Virus (FeLV): this compound has shown activity against feline leukemia virus. nih.govabcdcatsvets.orgmsdvetmanual.com In experimental models of FeLV infection in pediatric cats, this compound therapy demonstrated significant efficacy, particularly when administered by continuous infusion or when delayed until 96 hours post-infection. nih.gov In vitro studies using Crandell–Rees feline kidney (CRFK) cells infected with FeLV have shown that this compound leads to a concentration-dependent decrease in the percentage of infected cells. nih.gov While effective in vitro and in early experimental infections, its therapeutic benefit in naturally infected cats remains limited. abcdcatsvets.org

This compound also inhibits Human T-lymphotropic virus 1 (HTLV-1) transmission to susceptible cells at concentrations of 1 to 3 μg/mL in vitro. viivhealthcare.comviivexchange.com Several strains of simian immunodeficiency virus (SIV) are also inhibited by this compound with ID50 values ranging from 0.13 to 6.5 μg/mL depending on the species of origin and assay method. viivhealthcare.comviivexchange.com

Here is a table summarizing some of the in vitro activity data:

VirusCell Type / ModelInhibition MeasureConcentration/RangeSource
Human Immunodeficiency Virus-2 (HIV-2)In vitroID500.015 μg/mL viivhealthcare.comviivexchange.com
Human T-lymphotropic virus 1 (HTLV-1)Susceptible cells (in vitro)Inhibition1 to 3 μg/mL viivhealthcare.comviivexchange.com
Simian Immunodeficiency Virus (SIV)In vitroID500.13 to 6.5 μg/mL viivhealthcare.comviivexchange.com
Feline Leukemia Virus (FeLV)Crandell–Rees feline kidney (CRFK)Concentration-dependent decrease in infected cellsNot specified nih.gov

Evaluation against Non-Retroviral Pathogens

This compound has been evaluated for activity against various non-retroviral pathogens. With the exception of Epstein-Barr virus, most non-retroviruses tested have been insensitive to inhibition by this compound. nih.govviivhealthcare.comviivhealthcare.com this compound had significant inhibitory activity against the Epstein-Barr virus with an ID50 of 1.4 to 2.7 μg/mL in vitro, although the clinical significance is unknown. viivhealthcare.comviivhealthcare.com

Investigations into Antibacterial Properties

This compound has demonstrated antibacterial properties, particularly against certain gram-negative bacteria. wikipedia.orgviivhealthcare.comjwatch.orgfrontiersin.orgnih.gov In vitro studies have shown efficacy against multidrug-resistant gram-negative bacteria, including mcr-1 carrying and metallo-β-lactamase producing isolates, especially in combination with other agents like fosfomycin, colistin, and tigecycline. wikipedia.org this compound has antibacterial activity against Escherichia coli, Klebsiella pneumoniae, and Prevotella bivia. frontiersin.org Its antibacterial effect against Escherichia coli and Salmonella typhimurium has been demonstrated both in vitro and in vivo using experimental models of gram-negative bacterial infections. nih.govasm.org this compound was found to be bactericidal against Escherichia coli and Salmonella typhimurium in nutrient broth over 6 hours. nih.gov This activity is associated with the incorporation of this compound into bacterial DNA, acting as a chain terminator, after phosphorylation by bacterial thymidine (B127349) kinases. jwatch.orgfrontiersin.org Studies have shown that this compound can inhibit the intracellular growth of Salmonella typhimurium in macrophage cell lines at concentrations below its minimum inhibitory concentration (MIC). asm.org

Here is a table summarizing some of the antibacterial activity:

Bacterial SpeciesActivity TypeFindingsSource
Multidrug-resistant Gram-negative bacteriaIn vitro, In vivoEfficacy, especially in combination with other agents wikipedia.org
Enterobacteriaceae (including Shigella, Salmonella, Klebsiella, Enterobacter, Citrobacter, Escherichia coli)In vitroInhibited by low concentrations (0.005 to 0.5 μg/mL) viivhealthcare.com
Escherichia coliIn vitro, In vivoAntibacterial activity, bactericidal jwatch.orgfrontiersin.orgnih.gov
Klebsiella pneumoniaeIn vitro, In vivoAntibacterial activity, synergy with other antibiotics against MDR strains jwatch.orgfrontiersin.org
Prevotella biviaIn vitroAntibacterial activity frontiersin.org
Salmonella typhimuriumIn vitro, In vivoBactericidal activity, inhibition of intracellular growth nih.govasm.org

Studies on Activity against Ebola Virus

Investigations into the activity of this compound against Ebola virus (EBOV) have been conducted, particularly in the context of drug repurposing efforts. plos.orgnih.govmdpi.comresearchgate.netplos.orgnih.gov Studies evaluating the anti-Ebola virus activity of this compound in various cell lines have generally shown limited or no significant effect on EBOV propagation. plos.orgnih.govresearchgate.net At a multiplicity of infection (MOI) of 1, this compound had no effect on EBOV propagation in Vero E6, Hep G2, or HeLa cells, or in primary human monocyte-derived macrophages. plos.orgnih.govresearchgate.net At a lower MOI of 0.1, this compound demonstrated limited anti-EBOV activity in Huh 7 cells under certain conditions, but this activity was not consistently reproducible and never achieved greater than 30% viral inhibition. plos.orgnih.govresearchgate.net Combination of lamivudine (B182088) and this compound showed no synergistic antiviral activity against EBOV. plos.orgnih.govresearchgate.net Independent studies performed at the Centers for Disease Control and Prevention also found no antiviral activity for this compound against EBOV infection. plos.orgnih.govresearchgate.net Despite some initial reports suggesting potential efficacy, in vitro studies have largely not supported the therapeutic use of this compound for the treatment of Ebola virus disease. plos.orgnih.govmdpi.comresearchgate.net

Research on SARS-CoV-2 RNA-Dependent RNA Polymerase Inhibition

Research has explored the potential of this compound to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus responsible for COVID-19. mdpi.comnih.govbiorxiv.orgbiorxiv.orgscielo.brnih.govresearchgate.netnih.govacs.orgcapes.gov.br Studies have indicated that this compound inhibits the SARS-CoV-2 RdRp in vitro. mdpi.comnih.govnih.govnih.govacs.orgcapes.gov.br The active triphosphate form of this compound has been shown to be incorporated by SARS-CoV-2 RdRp, where it can terminate further polymerase extension. nih.govacs.org In silico analyses suggest that this compound can bind to the catalytic site of RdRp, potentially impairing the function of the viral transcriptase-replicase complex. mdpi.comnih.gov Some studies have found that this compound, among other HIV NRTIs, can inhibit the RNA extension by the nsp12 subunit of SARS-CoV-2 RdRp. biorxiv.org While this compound itself has shown inhibitory effects, studies on chalcogen-zidovudine derivatives have indicated that these compounds might be more potent in inhibiting SARS-CoV-2 replication in cell models compared to this compound. mdpi.comnih.gov

Comparative Antiviral Effects of Nucleoside Analogs on Resting HIV-Infected Cells

Studies evaluating the antiviral activity of nucleoside analogs on resting HIV-infected cells in vitro have revealed significant differences among these agents nih.gov. Resting CD4+ T cells represent a major reservoir for latent HIV infection, where the virus persists in a dormant state, posing a significant challenge for eradication nih.gov.

Research comparing this compound (ZDV), lamivudine (3TC), and abacavir (B1662851) (ABC) in their effects on resting HIV-infected cells in vitro has shown that these drugs exhibit differential activity nih.gov. One study found that ZDV did not show significant activity on resting cells infected in vitro, whereas 3TC and ABC demonstrated significant antiviral activity in these cells nih.gov. This suggests that the effectiveness of nucleoside analogs can be influenced by the activation state of the infected cells nih.gov.

The intracellular phosphorylation of nucleoside analogs to their active triphosphate forms is a critical step for their antiviral activity nih.govnatap.org. The efficiency of this anabolism can be a limiting factor in the efficacy of NRTIs, particularly in resting cells nih.gov. The ratio of the triphosphate nucleoside analog (dideoxynucleoside triphosphate [ddNTP]) to the triphosphate nucleoside (deoxynucleoside triphosphate [dNTP]) is an important factor influencing antiviral activity nih.govnatap.org. A highly favorable ddNTP/dNTP ratio in resting cells has been observed with certain NRTIs, such as didanosine (B1670492) (ddI), zalcitabine (B1682364) (ddC), and lamivudine (3TC) nih.gov.

Studies using PCR to analyze the effects of several NRTIs on inhibiting HIV replication in both activated and resting lymphocytes have also indicated that certain NRTIs, including ddI, ddC, 3TC, and ABC, had a greater effect in resting cells compared to others like ZDV or stavudine (B1682478) (d4T) nih.gov.

While this compound is considered a cell-activation-dependent NRTI, preferentially phosphorylated in activated cells, lamivudine is considered cell-activation-independent, with its phosphorylation occurring nearly as well in resting cells as in activated cells natap.orgnih.gov. This difference in phosphorylation kinetics contributes to the observed differential activity in resting cell populations nih.govnatap.orgnih.gov.

Detailed research findings from comparative studies highlight these differences. For instance, in one study, 3TC at concentrations of 2, 4, and 5 μM and ABC at concentrations of 10 and 15 μM showed significant differences in reducing p24 production in resting cells after activation, while ZDV did not show a significant effect compared to its effect on unfractionated cells nih.gov. The maximum additional effect in reducing p24 levels compared to control was notably higher for 3TC (34.3 at 2 μM) and ABC (33.6 at 10 μM) than for ZDV (2.5 at 0.06 μM) nih.gov.

The following table summarizes comparative antiviral effects on resting HIV-infected cells based on research findings:

Nucleoside AnalogActivity on Resting Cells (In vitro)Key Finding
This compound (ZDV)Limited/Not significantDid not show significant activity on resting cells in one study compared to unfractionated cells. nih.gov
Lamivudine (3TC)SignificantDemonstrated significant activity in decreasing HIV production from recently infected resting cells after activation. nih.gov
Abacavir (ABC)SignificantDemonstrated significant activity in decreasing HIV production from recently infected resting cells after activation. nih.gov
Didanosine (ddI)Greater effect compared to ZDV/d4THad a greater effect in resting lymphocytes compared to ZDV or d4T in one study. nih.gov
Stavudine (d4T)Less effect compared to othersHad less effect in resting lymphocytes compared to ddI, ddC, 3TC, or ABC in one study. nih.gov

These findings underscore that the antiviral activity of nucleoside analogs on resting cells can differ, which is an important consideration in developing strategies for HIV treatment, particularly those aimed at targeting viral reservoirs nih.gov.

Mechanisms of Zidovudine Resistance in Human Immunodeficiency Virus Type 1

Evolution of Viral Resistance under Zidovudine Exposure

The development of high-level resistance to this compound is not the result of a single mutation but rather a gradual and ordered accumulation of multiple mutations within the viral RT gene. nih.govpnas.org This evolutionary process is driven by the selective pressure exerted by the drug. nih.gov The first mutation to typically appear is K70R, which confers only a modest decrease in drug susceptibility. pnas.org Over time, and with continued drug exposure, additional mutations arise, notably at codon 215. pnas.org

The evolutionary pathway is influenced by the impact of these mutations on the virus's replication capacity. nih.gov Some resistance mutations can impair the normal function of the RT enzyme, leading to a virus with reduced fitness. nih.gov Subsequent mutations may then be selected not only for their contribution to drug resistance but also for their ability to compensate for the initial loss of replicative capacity. nih.govnih.gov For instance, the combination of M41L and T215Y mutations can restore the polymerase activity that is diminished by the T215Y mutation alone. asm.orgnih.gov This complex interplay between drug resistance and viral fitness shapes the specific patterns of mutations observed in patients.

Identification and Characterization of Key Reverse Transcriptase Mutations

A specific set of mutations in the HIV-1 RT is strongly associated with this compound resistance. These are often referred to as thymidine (B127349) analog mutations (TAMs) and include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E/N. asm.orgacs.org The presence of a subset of these mutations, often in specific combinations, is required to confer high-level resistance. pnas.orgnih.gov

The mutation at codon 215, where threonine (T) is replaced by either tyrosine (Y) or phenylalanine (F), is considered a primary mutation for this compound resistance. asm.orgpnas.org The T215Y/F mutation alone can cause a significant reduction in susceptibility to the drug. pnas.org Structural and biochemical studies have shown that this mutation is central to the primary mechanism of resistance. asm.orgnih.gov The aromatic side chain of the substituted tyrosine or phenylalanine at position 215 interacts with the adenine (B156593) ring of adenosine (B11128) triphosphate (ATP), which enhances the binding of ATP to the enzyme. asm.org This enhanced ATP binding is crucial for the excision of the incorporated this compound monophosphate. The K70R mutation is also considered a primary mutation that appears early in the resistance pathway. pnas.orgnih.gov

While primary mutations initiate resistance, secondary or compensatory mutations are required to enhance the level of resistance and restore viral fitness. nih.gov These mutations act synergistically with the primary mutations.

M41L and L210W: The M41L mutation enhances the excision of this compound monophosphate (AZTMP) and helps to restore the DNA polymerization efficiency that is negatively affected by the T215Y mutation. asm.orgnih.gov The L210W mutation plays a similar role, enhancing excision, particularly when ATP concentrations are low. asm.orgnih.gov

D67N, K70R, and K219Q/E/N: These mutations frequently co-occur with M41L and T215Y to create a highly resistant enzyme. asm.orgnih.gov The K70R mutation, in addition to being an early primary mutation, interacts with the ribose ring and alpha-phosphate of the ATP molecule involved in the excision reaction, further facilitating the process. asm.org

The table below summarizes the roles of key this compound resistance mutations.

MutationTypePrimary Role
T215Y/F PrimarySignificantly reduces drug susceptibility; enhances ATP binding for excision. asm.orgpnas.org
K70R PrimaryAppears early in resistance development; interacts with ATP during excision. asm.orgpnas.org
M41L Compensatory/SynergisticEnhances AZTMP excision; restores DNA polymerase activity impaired by T215Y. asm.orgnih.gov
L210W Compensatory/SynergisticEnhances AZTMP excision, especially at low ATP concentrations. asm.orgnih.gov
D67N Compensatory/SynergisticContributes to high-level resistance in combination with other TAMs. nih.gov
K219Q/E/N Compensatory/SynergisticWorks with other mutations to increase the overall level of resistance. asm.org

Biochemical Basis of Resistance

The primary biochemical mechanism of this compound resistance is not a decreased incorporation of the drug into the viral DNA. asm.orgnih.gov Instead, TAMs confer resistance by granting the RT enzyme an enhanced ability to excise the chain-terminating this compound monophosphate after it has been incorporated. nih.govoipub.com This process effectively unblocks the primer, allowing DNA synthesis to resume. asm.org

The main pathway for this compound resistance involves an ATP-dependent excision reaction. asm.orgnih.gov In this mechanism, the resistant RT enzyme utilizes a molecule of ATP as a pyrophosphate donor. nih.gov The enzyme catalyzes the transfer of the this compound monophosphate (AZTMP) from the 3' end of the terminated DNA primer to the γ-phosphate of the ATP molecule. asm.org This reaction yields a free 3'-OH group on the primer and a dinucleoside tetraphosphate (B8577671) product (AZTppppA). asm.orgnih.gov The TAMs, particularly T215Y, create a more favorable binding site for ATP, which is present at high physiological concentrations, making the excision reaction significantly more efficient in mutant RT compared to the wild-type enzyme. nih.govoipub.comnih.gov

Pyrophosphorolysis is the direct reversal of the polymerization reaction, where a pyrophosphate (PPi) molecule is used to cleave the newly added nucleotide from the DNA chain. nih.gov The ATP-dependent excision mechanism is a specialized form of pyrophosphorolysis where the β and γ phosphates of ATP act as the pyrophosphate donor instead of inorganic pyrophosphate. nih.govpnas.org While mutant RTs show a dramatically enhanced ability to use ATP for this unblocking reaction, their efficiency at using inorganic pyrophosphate is not significantly increased. acs.orgnih.gov This highlights that the key evolutionary adaptation for this compound resistance is the enzyme's ability to co-opt ATP for the specific purpose of excising the chain-terminating drug molecule. nih.gov This primer rescue activity allows the virus to overcome the inhibitory effect of this compound and continue its replication cycle. pnas.org

Impact of Resistance Mutations on Viral Fitness and Replication Capacity

The acquisition of drug resistance mutations, including those conferring resistance to this compound, often comes at a cost to the virus in terms of its replicative fitness. nih.govnih.gov These mutations can lead to structural changes in the reverse transcriptase that, while allowing the virus to evade the drug, may reduce the efficiency of its natural enzymatic functions, such as DNA polymerization. asm.orgnih.gov

Studies comparing different pathways of this compound resistance have shown variations in viral fitness. Viruses carrying the T215Y mutation generally exhibit greater replicative fitness compared to those with the T215F mutation, both in the absence and presence of this compound. nih.gov The addition of the L210W mutation to a virus with M41L and T215Y can increase its fitness in the presence of the drug, but may decrease it in a different mutational context. nih.gov

In the absence of drug pressure, wild-type, drug-sensitive virus tends to outcompete drug-resistant variants. nih.gov This is due to the higher replicative capacity of the wild-type virus. nih.gov However, some resistance mutations, or revertants of these mutations, can be stable and persist in the absence of therapy, indicating a minimal fitness cost. pnas.orgi-base.info For example, unusual mutations at codon 215, such as 215D, 215C, and 215S, which are considered revertants of the primary resistance mutation T215Y, can replicate as efficiently as the wild-type virus. pnas.orgi-base.info

Mutation(s)Impact on Viral FitnessEffect on Replication Capacity
T215YAssociated with a significant fitness cost. nih.govCan reduce the efficiency of DNA polymerization. asm.org
T215FGenerally results in lower fitness compared to T215Y. nih.govConfers a modest advantage over wild-type in the presence of this compound. nih.gov
M41LCan compensate for the fitness cost of T215Y. asm.orgHelps restore DNA polymerization activity. asm.org
L210WImpact on fitness is context-dependent on other mutations. nih.govCan improve fitness in the presence of this compound in certain mutational backgrounds. nih.gov
215D/C/S (Revertants)Can replicate as efficiently as wild-type virus. pnas.orgi-base.infoConsidered stable mutations that can persist in the absence of drug pressure. i-base.info

Surveillance and Implications of Transmitted Drug Resistance

The widespread use of antiretroviral drugs has led to the transmission of drug-resistant HIV-1 strains, including those with resistance to this compound. nih.govpnas.org Surveillance of transmitted drug resistance (TDR) is crucial for public health as it can impact the effectiveness of first-line antiretroviral therapies. pnas.orgoup.com

The transmission of viruses with this compound resistance mutations has significant clinical implications. Individuals infected with a virus already carrying resistance mutations may experience a suboptimal response to standard first-line therapies that include this compound or other thymidine analogues. pnas.orgoup.com This can lead to a higher risk of virological failure and the need to switch to more complex and potentially more toxic second-line regimens. oup.com

Of particular concern is the transmission of viruses with revertant mutations at codon 215 (e.g., 215D, 215C, 215S). pnas.orgnih.gov While these viruses may appear to have wild-type susceptibility to this compound in standard resistance tests, they can rapidly re-evolve the primary resistance mutation (T215Y) upon exposure to the drug. pnas.orgnih.gov This is because these revertant mutations require only a single nucleotide change to become T215Y, whereas the wild-type codon requires two changes. pnas.org The presence of these "fossil" resistance mutations highlights the potential for rapid selection of resistance and underscores the importance of genotypic resistance testing in newly diagnosed individuals. nih.govnih.gov

RegionPrevalence of Transmitted Drug Resistance (TDR) - General TrendsImplications for this compound-containing Regimens
EuropeOverall decreasing trend in TDR observed in some studies. nih.govfrontiersin.org The overall prevalence of TDR was reported as 12.8% in a large European study. frontiersin.orgLower prevalence may suggest continued effectiveness of standard first-line therapies for most newly diagnosed individuals.
North AmericaSome studies have reported an increase in overall TDR. escholarship.orgIncreasing TDR could necessitate more frequent baseline resistance testing to guide initial therapy.
Sub-Saharan AfricaAn increase in overall and NNRTI-associated TDR has been observed in some analyses. escholarship.orgThe rise in TDR, particularly to NNRTIs which are often co-formulated with thymidine analogues, poses a significant challenge to public health programs.
TaiwanA study showed a decline in the overall prevalence of TDR from 12.3% in 2003-06 to 5.1% in 2007-10. oup.comDeclining TDR may improve the success rate of standard first-line regimens.

Pharmacokinetics and Pharmacodynamics of Zidovudine

Systemic Absorption Characteristics

Following oral administration, zidovudine is rapidly and nearly completely absorbed from the gastrointestinal tract. drugbank.commims.comontosight.ai However, it undergoes significant first-pass metabolism, primarily in the liver, which reduces its systemic bioavailability. drugbank.commims.comontosight.ai The systemic bioavailability of this compound capsules and solution is approximately 65%, with a reported range of 52% to 75%. drugbank.commims.comviivhealthcare.com The time to reach peak plasma concentration typically ranges from 0.5 to 1.5 hours after oral dosing. mims.commims.com Administration with a high-fat meal may lead to a decrease in both the rate and extent of absorption. drugbank.com

In neonates, bioavailability can differ with age, being approximately 89% in those up to 14 days old and decreasing to around 61% to 65% in older neonates and children aged 3 months to 12 years. drugbank.com

Distribution Profile across Biological Compartments

Once absorbed, this compound is distributed throughout the body. ontosight.aiiarc.fr this compound binds poorly to plasma proteins, approximately 25% to 38%. mims.commims.comviivhealthcare.comiarc.fr Its distribution to cells occurs via passive diffusion. iarc.fr

Tissue Distribution and Organ Accumulation

This compound is distributed to various tissues and organs. Studies in rats have shown rapid absorption and distribution to all tissues, with peak concentrations occurring within 15 minutes. iarc.fr Concentrations of this compound and its metabolites in most rat tissues were observed to be similar to or higher than those in plasma. iarc.fr However, low concentrations were noted in the brain, suggesting slower uptake into the cerebrospinal fluid. iarc.fr this compound has been found in plasma, saliva, semen, and breast milk. iarc.fr

Penetration into Cerebrospinal Fluid and Semen

This compound is known to penetrate the central nervous system (CNS), which is important given the potential neurological manifestations of HIV. ontosight.ai It crosses the blood-brain barrier, achieving therapeutic concentrations in the CNS. ontosight.ai In adults, the average cerebrospinal fluid (CSF) to plasma this compound concentration ratio 2-4 hours after dosing has been reported to be approximately 0.5. viivhealthcare.com Studies have indicated that the drug penetrates the CSF slowly, with peak concentrations reached at 2 hours, and the area under the curve in CSF being about 75% of that in plasma. iarc.fr

This compound has also been detected in semen. viivhealthcare.comiarc.frmims.comru.nlpsu.edu

Maternal-Fetal Placental Transfer Dynamics

This compound readily crosses the human placenta. mims.commims.comviivhealthcare.comhiv.govnih.govglowm.comasm.org Studies using an in vitro placental perfusion system demonstrated that this compound is transferred towards the fetus more rapidly than L-glucose, a smaller water-soluble molecule that diffuses passively across the placenta. nih.gov This transfer rate was proportional to the concentration in the maternal perfusate and occurred bidirectionally, consistent with simple diffusion. nih.govnih.gov The lipophilicity of this compound is believed to contribute to its rapid transfer across the placenta. nih.govnih.gov

Limited data indicate that this compound is found in amniotic fluid and fetal blood. viivhealthcare.com The ratio of this compound in amniotic fluid to that in maternal plasma has been reported as 1.5. hiv.gov Cord blood-to-maternal plasma ratios at birth are approximately 0.80, indicating high placental transfer to the fetus. hiv.gov The pharmacokinetics of this compound in pregnant women during the last trimester are similar to those in non-pregnant adults. europa.eu

Metabolic Pathways and Clearance

This compound is primarily cleared from the body through metabolism and subsequent excretion. ontosight.aiiarc.fr this compound is metabolized primarily along three separate pathways. iarc.fr

Role of Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Enzymes in Glucuronidation

The major metabolic pathway for this compound is first-pass hepatic glucuronidation, resulting in the formation of an inactive glucuronide metabolite, 3′-azido-3′-deoxy-5′-O-β-D-glucopyranuronosylthymidine (GZDV). drugbank.commims.comviivhealthcare.comiarc.frnih.govresearchgate.netnih.gov This process is catalyzed by uridine diphosphate glucuronosyltransferase (UGT) enzymes, primarily UGT2B7. drugbank.comontosight.ainih.govasm.orgsolvobiotech.comresearchgate.netjst.go.jp Glucuronidation is a Phase II metabolic process that conjugates the drug with UDP-glucuronic acid, making it more polar and facilitating its excretion in urine and bile. solvobiotech.com The extent of glucuronidation by UGT can range from 60% to 75% in humans. researchgate.net

Compared to this compound, the glucuronide metabolite (GZDV) has an area under the curve approximately 3-fold greater. drugbank.com

Another metabolic pathway involves the reduction of the azido (B1232118) moiety to form 3′-amino-3′-deoxythymidine (AMT). drugbank.comiarc.frnih.govnih.gov This metabolite is formed to varying extents in different tissues and represents about 2% of the total dose in the urine. iarc.fr AMT formation is likely mediated by cytochrome P450 isozymes and NADPH-cytochrome P450 reductase. nih.govnih.gov Peak plasma concentrations of AMT are approximately 10-15% of those of this compound in patients. nih.gov

Intracellularly, this compound is phosphorylated to its active metabolites, including this compound monophosphate (AZT-MP), this compound diphosphate (AZT-DP), and the pharmacologically active this compound triphosphate (AZT-TP). mims.commims.comresearchgate.netnih.gov This phosphorylation is essential for its antiviral activity. nih.gov The initial phosphorylation to AZT-MP is catalyzed by cellular thymidine (B127349) kinase. nih.gov

Approximately 95% of a total dose of this compound is recovered in the urine, with 15-20% excreted as unchanged drug. iarc.fr The major pathway of elimination is glucuronidation with renal excretion, accounting for about 65-75% of the total dose. iarc.fr The renal clearance rate for this compound has been reported to be about 12 L/h, while that for the glucuronide metabolite is about 18 L/h. iarc.fr These values can be reduced in patients with compromised renal function. iarc.fr

The elimination half-life of this compound is approximately 1 hour, with a range of 0.5 to 3 hours. wikipedia.orgmims.comviivhealthcare.comiarc.fr The elimination half-life in amniotic fluid has been observed to be significantly longer, around 13 hours. iarc.fr

Pharmacokinetic Parameters of this compound

ParameterValue (Adults)Source
Oral Bioavailability~65% (Range 52-75%) drugbank.commims.comviivhealthcare.com
Time to Peak Plasma Conc.0.5-1.5 hours mims.commims.com
Plasma Protein Binding25-38% mims.commims.comviivhealthcare.comiarc.fr
CSF:Plasma Ratio (2-4 hrs)~0.5 viivhealthcare.com
Elimination Half-Life (Plasma)0.5-3 hours wikipedia.orgmims.comviivhealthcare.comiarc.fr
Elimination Half-Life (Amniotic Fluid)~13 hours iarc.fr
Urinary Excretion (Unchanged)15-20% iarc.fr
Urinary Excretion (Glucuronide)65-75% iarc.fr
Renal Clearance (this compound)~12 L/h iarc.fr
Renal Clearance (Glucuronide)~18 L/h iarc.fr

Metabolic Pathways of this compound

PathwayDescriptionMajor Enzyme(s) InvolvedPrimary Metabolite(s)
GlucuronidationConjugation with glucuronic acidUGT enzymes (primarily UGT2B7)This compound glucuronide (GZDV)
ReductionReduction of the azido groupCYP450 isozymes, NADPH-CYP450 reductase3′-amino-3′-deoxythymidine (AMT)
PhosphorylationIntracellular conversion to active formsCellular kinases (Thymidine kinase, etc.)This compound monophosphate, diphosphate, and triphosphate

Contribution of Intracellular Phosphorylation to Overall Clearance

This compound functions as a prodrug, necessitating intracellular phosphorylation to its active form, this compound triphosphate (ZDV-TP), to exert its antiviral effects. This metabolic activation occurs within target cells, primarily lymphocytes, through a series of kinase-mediated steps pharmgkb.orghiv.govasm.orgasm.org. The process involves the conversion of ZDV to this compound monophosphate (ZDV-MP) by thymidine kinase, followed by the conversion of ZDV-MP to this compound diphosphate (ZDV-DP) by thymidylate kinase, which is considered the rate-limiting step. Finally, ZDV-DP is converted to the active ZDV-TP by nucleoside diphosphate kinase pharmgkb.org.

Excretion Pathways and Organ-Specific Clearance

This compound is primarily eliminated from the body through a combination of hepatic metabolism and renal excretion hiv.govviivhealthcare.comeuropa.eu.

The major metabolic pathway for this compound is hepatic glucuronidation, resulting in the formation of an inactive metabolite, 3'-azido-3'-deoxy-5'-glucuronylthymidine (G-ZDV) hiv.govviivhealthcare.comeuropa.euasm.org. This glucuronide metabolite is then predominantly eliminated via the kidneys hiv.govviivhealthcare.com.

Renal excretion plays a significant role in the elimination of both unchanged this compound and its glucuronide metabolite hiv.govviivhealthcare.comeuropa.eunih.gov.

Renal Elimination Mechanisms (e.g., Tubular Secretion)

Renal clearance of this compound is estimated to be approximately 400 mL/min/70 kg, which exceeds the typical glomerular filtration rate, indicating the involvement of active tubular secretion by the kidneys viivhealthcare.comeuropa.euamazonaws.com. While this compound is considered a weak organic anion, the presence of an azido group and a high pKa may confer zwitterionic properties, suggesting the involvement of multiple membrane transporters in its renal tubular secretion nih.govscholaris.ca. Studies have indicated that both organic cation and organic anion transporters in the kidney may be involved in ZDV tubular transport nih.govscholaris.ca. Specifically, transporters such as SLC28A1, SLC28A3, SLC22A6 (OAT1), SLC22A7 (OAT2), SLC22A8 (OAT3), and SLC22A11 have been implicated in renal ZDV transport pharmgkb.org. MRP4 (ABCC4), an efflux transporter located at the brush-border membrane of proximal renal tubular cells, also appears to play a role in the renal excretion of antiviral agents, including this compound mdpi.comkarger.com.

Impact of Hepatic and Renal Impairment on this compound Disposition

Hepatic and renal impairment can significantly impact the disposition of this compound.

In patients with hepatic impairment, particularly cirrhosis, accumulation of this compound may occur due to decreased glucuronidation, the primary metabolic pathway viivhealthcare.comeuropa.euamazonaws.comoup.commedsafe.govt.nz. Limited data in patients with cirrhosis suggest that impaired formation of the glucuronide metabolite can lead to increased this compound exposure asm.org.

Renal impairment leads to increased concentrations of both this compound and its glucuronide metabolite due to decreased clearance europa.eumedsafe.govt.nz. In patients with severe renal impairment, the apparent oral clearance of this compound has been reported to be approximately 50% of that in individuals with normal renal function amazonaws.com. Hemodialysis and peritoneal dialysis have been reported to have no significant effect on this compound elimination, although hemodialysis may be more efficient in eliminating the glucuronide metabolite than peritoneal dialysis viivhealthcare.com.

Population Pharmacokinetic Variability and Predictive Factors

Substantial intersubject pharmacokinetic variability has been observed for this compound oup.comoup.comnih.gov. Population pharmacokinetic studies aim to identify factors contributing to this variability.

In HIV-infected children, body weight has been identified as a significant factor influencing the apparent elimination clearance and volume of distribution of this compound asm.orgnih.govresearchgate.net.

Data from studies in infants have shown that this compound elimination is reduced in younger infants compared to older infants and children, likely due to reduced hepatic and renal clearance asm.org. In premature neonates, this compound clearance is low and the half-life is prolonged, but clearance increases and half-life decreases with postnatal age asm.org.

While large intraindividual variability has been associated with this compound pharmacokinetics, factors beyond age and weight, such as concomitant medications and individual differences in metabolic enzyme activity and transporter expression, likely contribute to the observed variability asm.orgnih.govscholaris.canih.gov.

Pharmacodynamic Correlations with Clinical Outcomes

The pharmacodynamic effects of this compound are mediated by its active intracellular metabolite, this compound triphosphate (ZDV-TP). ZDV-TP inhibits HIV reverse transcriptase, thereby preventing viral DNA synthesis pharmgkb.orgdrugbank.com.

Relationship between Systemic Exposure, Intracellular this compound Triphosphate Levels, and Antiviral Efficacy

The relationship between systemic this compound exposure (e.g., plasma concentrations), intracellular ZDV-TP levels, and antiviral efficacy is complex but clinically relevant oup.comnih.gov. While plasma this compound concentrations reflect systemic exposure, intracellular ZDV-TP levels are more directly related to the drug's antiviral activity within target cells asm.orgnih.gov.

Studies have shown that achieving adequate intracellular concentrations of ZDV-TP is crucial for optimal antiviral response oup.comnih.govnatap.org. Although plasma and intracellular levels are related, the correlation is not always direct due to the multi-step intracellular phosphorylation process and factors influencing cellular uptake and metabolism nih.govnatap.orgpsu.edu.

Higher intracellular ZDV-TP levels have been associated with a greater likelihood of achieving antiviral response, as measured by reductions in viral load and improvements in CD4 lymphocyte counts oup.comnatap.org. For instance, an intracellular concentration threshold for optimal activity of ZDV-TP has been suggested natap.org.

Data from studies in HIV-infected women and newborn infants demonstrated that intravenous this compound consistently provided plasma concentrations and intracellular ZDV-TP levels consistent with high antiviral activity, which helps explain its success in reducing vertical HIV transmission oup.comoup.com.

Research also indicates that adjusting this compound to account for interpatient pharmacokinetic variability in systemic concentrations can potentially increase intracellular ZDV-TP concentrations oup.com. Furthermore, studies exploring different dosing regimens have investigated their impact on intracellular ZDV-TP levels, suggesting that while plasma trough levels might differ, intracellular levels can remain within the range associated with antiviral efficacy asm.org.

Table 1: Summary of this compound Pharmacokinetic Parameters

ParameterValue (Adults)NotesSource
Elimination Half-life (Plasma)0.5 to 3 hours (typically ~1.1 hours)Varies; mean terminal plasma half-life from IV studies is ~1.1 hours. europa.euamazonaws.comasm.orgwikipedia.org
Systemic Clearance1.3 to 1.6 L/h/kg (IV)Mean value from IV studies. europa.euasm.org
Renal Clearance~400 mL/min/70 kg (~0.34 L/h/kg)Indicates active tubular secretion. viivhealthcare.comeuropa.euamazonaws.com
Protein Binding30 to 38% viivhealthcare.comamazonaws.comwikipedia.org
Volume of Distribution~1.4 to 1.6 L/kgAt steady state. amazonaws.comasm.orgdrugbank.com

Table 2: Intracellular Pharmacokinetic Parameters of this compound and Metabolites in hPBMCs

ParameterHalf-life (h)Peak Concentration Time (h)
This compound (hPBMCs)2.4931.083
This compound Monophosphate (AZT-MP)13.4281.500
This compound Diphosphate (AZT-DP)8.2851.417
This compound Triphosphate (AZT-TP)4.2401.583

Data derived from a study in healthy Chinese male subjects after a single oral dose of 600 mg of AZT. nih.gov

Association between Pharmacokinetics and Markers of Disease Progression (e.g., CD4+ T-lymphocyte Counts, Viral Load)

The effectiveness of antiretroviral therapy, including this compound, in managing HIV infection is assessed by monitoring markers of disease progression such as viral load (HIV-1 RNA levels) and CD4+ T-lymphocyte counts. jpnim.com this compound's antiviral activity is dependent on its intracellular conversion to the active triphosphate form, ZDV-TP. asm.orgoup.com Studies have investigated the relationship between this compound pharmacokinetics, particularly intracellular ZDV-TP concentrations, and changes in these markers.

Some initial data suggest that adjusting this compound to account for pharmacokinetic variability in systemic concentrations may lead to increased intracellular ZDV-TP levels. oup.com Higher intracellular ZDV-TP concentrations have been associated with a reduction in viral load and an improvement in CD4+ lymphocyte counts. oup.com This supports the idea that measurements of systemic this compound and intracellular ZDV-TP may provide insights into pharmacological endpoints related to therapeutic activity. oup.com

However, other studies have found no apparent relationship between average steady-state serum concentrations of this compound and pharmacodynamic variables like HIV-1 RNA levels and CD4+ counts in pediatric patients. pacific.edu Research has also shown that while there might be a correlation between plasma this compound AUC and this compound monophosphate (ZDV-MP) AUC, there was no relationship observed between plasma this compound AUC and the AUC of the active metabolite, ZDV-TP. asm.orgnih.gov

A study examining the relationship between in vivo this compound phosphorylation in cells and markers of disease progression found no correlation between plasma AUC and markers of therapeutic response. nih.gov However, significant positive correlations were observed between the AUC of total phosphorylated this compound and changes in the percentage of CD4+ lymphocytes and the CD4+/CD8+ lymphocyte ratio. nih.gov A negative correlation was noted with changes in hemoglobin levels, which is a marker of toxicity. nih.gov Patients who showed a therapeutic response, as measured by these variables, demonstrated significantly higher intracellular AUC of total phosphorylated this compound compared to non-responders. nih.gov

In pediatric patients receiving continuous intravenous infusion of this compound, the increase in CD4+ T cells was most strongly related to the baseline CD4+ cell count at the start of therapy, with drug concentration data adding little explanatory power to this relationship. nih.gov This suggests that the effect of this compound on CD4+ counts may have been near maximal across the range of concentrations studied in that particular cohort. nih.gov

Exposure-Toxicity Relationships and Therapeutic Index Considerations

This compound therapy is associated with a range of toxicities, with hematological adverse effects such as anemia and neutropenia being commonly encountered, particularly in patients with advanced HIV disease. asm.orgviivhealthcare.comfip.orgnih.gov These toxicities can be concentration-dependent. asm.org

Studies have reported exposure-toxicity relationships for this compound. For instance, an area under the curve (AUC) of this compound greater than 8.4 mg/liter·h has been shown to increase the risk of anemia. asm.org A higher AUC value, exceeding 19.2 mg/liter·h, was found to significantly increase the risk of neutropenia. asm.org

The toxic potential of this compound on the bone marrow appears to be greater in individuals with advanced disease and a more compromised immune system. who.int The frequency and severity of hematological toxicities are generally higher in patients with more advanced disease and those who initiate therapy later in the course of their infection. viivhealthcare.com

While this compound has demonstrated clinical efficacy, its use is limited by the risk of adverse effects, particularly during chronic therapy at high doses. fip.org The concept of a therapeutic index, which represents the range of drug concentrations that provide therapeutic benefit without causing unacceptable toxicity, is relevant for this compound. Although this compound was previously considered a narrow therapeutic index drug in a draft report, current data suggest it is not classified as such. fip.orgnih.gov However, the occurrence of dose-limiting toxicities necessitates careful consideration of exposure levels.

Factors influencing this compound exposure, such as impaired renal or hepatic function, can impact the risk of toxicity. viivhealthcare.comasm.org In patients with severe renal impairment, apparent this compound clearance is reduced, leading to increased systemic exposure. viivhealthcare.com Similarly, hepatic impairment can result in the accumulation of this compound due to decreased glucuronidation. viivhealthcare.comasm.org

The relationship between drug exposure and toxicity highlights the importance of monitoring, especially in vulnerable populations or those with comorbidities affecting drug metabolism and excretion. asm.orgviivhealthcare.comasm.org

Data Table: Relationship between this compound AUC and Hematological Toxicity

Adverse EffectThis compound AUC Threshold (mg/liter·h)Increased Risk
Anemia> 8.4Yes
Neutropenia> 19.2Significantly

Note: Data derived from studies reporting exposure-toxicity relationships for this compound. asm.org

Data Table: Mean Pharmacokinetic Parameters in Renal Impairment

ParameterControl (n=6) Mean ± SEUraemic (n=19) Mean ± SEp-value
This compound Cmax (µmol/L)4.0 ± 0.46.2 ± 0.6< 0.05
This compound AUC (µmol·hr/L)5.2 ± 0.611.7 ± 1.1< 0.01
This compound t1/2 (hr)1.0 ± 0.21.4 ± 0.1
GAZT Cmax (µmol/L)14.9 ± 1.431.6 ± 0.9< 0.001
GAZT AUC (µmol·hr/L)23.7 ± 1.9402.9 ± 88.6< 0.01
GAZT t1/2 (hr)0.9 ± 0.18.0 ± 2.0< 0.05

Note: GAZT refers to the glucuronidated metabolite of this compound. Data show increased this compound and significant accumulation of its metabolite in patients with advanced renal failure compared to healthy controls. viivhealthcare.com

Data Table: Correlation between Intracellular Phosphorylated this compound AUC and Markers

Marker Change from BaselineCorrelation with Intracellular Phosphorylated ZDV AUC
%CD4+ LymphocytesSignificant Positive Correlation
CD4+/CD8+ Lymphocyte RatioSignificant Positive Correlation
HemoglobinNegative Correlation

Note: Data reflect findings from a study investigating this compound phosphorylation and its relationship with disease progression markers and toxicity. nih.gov

Molecular and Cellular Basis of Zidovudine Associated Toxicities

Hematologic Toxicity Mechanisms

Hematologic toxicities, including anemia, neutropenia, and pancytopenia, are among the most significant adverse effects associated with zidovudine therapy, particularly in patients with advanced HIV-1 disease and poor bone marrow reserve fda.govviivhealthcare.comviivexchange.comdrugs.com. These toxicities appear to be related to the dose and duration of therapy fda.govviivhealthcare.comviivexchange.com.

Pathogenesis of Anemia and Neutropenia

The pathogenesis of this compound-associated anemia and neutropenia is primarily attributed to its inhibitory effects on bone marrow progenitor cells plos.org. This compound can interfere with DNA synthesis in rapidly dividing cells, including hematopoietic precursors in the bone marrow iarc.fr. This interference leads to impaired proliferation and differentiation of these cells, resulting in decreased production of red blood cells (erythropoiesis) and neutrophils (granulopoiesis) plos.orgnih.govresearchgate.net.

Anemia can manifest as early as 2 to 4 weeks after starting therapy, while neutropenia usually occurs after 6 to 8 weeks fda.govviivexchange.com. This compound can cause macrocytic anemia by interfering with DNA synthesis, which is crucial for the maturation of red blood cell precursors dovepress.com. This interference can lead to the production of larger than normal red blood cells (macrocytosis) dovepress.com.

Mechanisms of Bone Marrow Suppression and Pancytopenia

Data on the incidence of anemia and neutropenia associated with this compound highlights the clinical significance of these toxicities.

Hematologic ToxicityOnset after starting this compound
Reduction in hemoglobin (Anemia)As early as 2 to 4 weeks fda.govviivexchange.com
NeutropeniaUsually after 6 to 8 weeks fda.govviivexchange.com

Mitochondrial Dysfunction and Associated Organ Pathologies

A significant aspect of this compound toxicity is its impact on mitochondria, the cellular organelles responsible for energy production through oxidative phosphorylation wikipedia.orgxiahepublishing.comphysiology.org. This compound's active form, ZDV-TP, can inhibit mitochondrial DNA polymerase-gamma (DNA pol-γ), the enzyme responsible for mtDNA replication xiahepublishing.comphysiology.orgnih.govnih.govacpjournals.org. Inhibition of DNA pol-γ leads to depletion of mtDNA, which in turn impairs the synthesis of essential protein subunits of the mitochondrial respiratory chain complexes nih.govacpjournals.orgnih.gov. This disruption of the electron transport chain results in reduced ATP production and increased generation of reactive oxygen species (ROS), culminating in mitochondrial dysfunction and cellular injury in various organs xiahepublishing.comnih.govnih.gov.

Etiology of Lactic Acidosis and Hepatic Steatosis

Lactic acidosis and hepatic steatosis (fatty liver) are serious, sometimes fatal, complications associated with nucleoside analogue therapy, including this compound fda.govnih.govacpjournals.orgacpjournals.org. The etiology of these conditions is strongly linked to mitochondrial dysfunction nih.govacpjournals.orgacpjournals.org. Impaired mitochondrial function, particularly the disruption of the electron transport chain and oxidative phosphorylation, leads to a metabolic shift towards anaerobic glycolysis acpjournals.org. This results in the overproduction of lactate (B86563) and impaired lactate clearance, causing lactic acidosis nih.govacpjournals.org.

Mitochondrial dysfunction also affects fatty acid metabolism in the liver elsevier.es. Impaired mitochondrial beta-oxidation of fatty acids, due to decreased enzyme activity and/or depletion of essential cofactors, leads to the accumulation of triglycerides within hepatocytes, resulting in hepatic steatosis nih.govacpjournals.orgelsevier.es. The liver's inability to efficiently process fatty acids contributes to the development of a fatty liver nih.govacpjournals.orgelsevier.es. Severe cases can involve microvesicular steatosis and progress to hepatic failure nih.govacpjournals.orgelsevier.es.

Mechanisms of Myopathy and Myositis

This compound-associated myopathy and myositis are characterized by muscle pain, weakness, fatigue, and in some cases, inflammatory changes in muscle tissue wikipedia.orgmedlink.comnih.govnih.govmdpi.com. The primary mechanism underlying these muscle disorders is mitochondrial toxicity wikipedia.orgmedlink.comnih.govnih.govmdpi.com. This compound's inhibition of mtDNA pol-γ leads to mtDNA depletion in muscle fibers nih.govnih.govscielo.br. This depletion impairs the synthesis of mitochondrially encoded proteins necessary for the function of the electron transport chain, resulting in reduced ATP production and energy deficiency within muscle cells nih.govnih.gov.

Histopathological examination of muscle biopsies from affected individuals often reveals characteristic features of mitochondrial myopathy, including ragged-red fibers (accumulation of abnormal mitochondria), vacuolization, and lipid droplets oatext.comnih.govnih.govmdpi.com. These morphological changes reflect the underlying mitochondrial dysfunction and energy deficit nih.govnih.gov. While myopathy is more commonly reported, myositis (muscle inflammation) with pathological changes similar to those seen in HIV-associated myositis can also occur wikipedia.orgdrugs.commedlink.com.

Data from studies on this compound-induced myopathy illustrate the observed changes:

Finding in Muscle Biopsy (Rat Model) after 35 days of AZT treatmentDescription
Ultrastructural changes in mitochondriaSwelling, cristae disruption, myelin figures nih.govnih.gov
Decreased muscle mitochondrial DNA (mtDNA)Reduced abundance of mtDNA nih.govnih.gov
Decreased mitochondrial RNA (mtRNA)Reduced abundance of mtRNA nih.gov
Decreased mitochondrial polypeptide synthesisImpaired synthesis of proteins encoded by mtDNA nih.gov

Pathological Basis of Cardiomyopathy

Cardiomyopathy, a disease of the heart muscle, has been associated with long-term this compound use oatext.comwikipedia.org. The pathological basis of this compound-induced cardiomyopathy is also linked to mitochondrial dysfunction in cardiomyocytes (heart muscle cells) oatext.comphysiology.orgnih.gov. Similar to its effects in skeletal muscle, this compound inhibits mtDNA pol-γ in cardiomyocytes, leading to mtDNA depletion and impaired mitochondrial respiratory chain function physiology.orgnih.gov.

The heart is a highly energy-dependent organ, and compromised mitochondrial function directly impacts its ability to generate sufficient ATP for contraction and electrical activity physiology.orgnih.gov. This energy deficit can lead to structural and functional abnormalities in the myocardium, contributing to the development of cardiomyopathy oatext.comphysiology.orgnih.gov. Studies in animal models have demonstrated that this compound treatment can induce cardiac dysfunction and mitochondrial abnormalities in heart muscle oatext.com. The accumulation of reactive oxygen species due to impaired mitochondrial respiration can also contribute to cardiomyocyte damage and death, further exacerbating the cardiomyopathy physiology.orgnih.gov.

Role of Mitochondrial DNA Depletion and Gamma-DNA Polymerase Sensitivity

A significant mechanism contributing to this compound toxicity is its effect on mitochondria. ZDV-TP can be incorporated into mitochondrial DNA (mtDNA) and inhibit mitochondrial DNA polymerase gamma (Pol γ), the sole polymerase responsible for mtDNA replication. plos.orgaopwiki.orgnih.gov This inhibition can lead to a reduction in mtDNA copy number, a phenomenon known as mtDNA depletion. plos.orgaopwiki.orgnatap.org Studies have shown decreased mtDNA amounts in various tissues of patients treated with NRTIs, including this compound. plos.org

While the polymerase-gamma hypothesis suggests that NRTI toxicity stems from the inhibition of Pol γ leading to mtDNA depletion, the extent to which this compound directly causes mtDNA strand termination through Pol γ inhibition is debated. plos.org Some research indicates that ZDV-TP is a less potent inhibitor of Pol γ compared to other NRTIs like stavudine (B1682478) (d4T). nih.gov However, other studies have demonstrated that ZDV-TP can inhibit bovine cardiac mitochondrial DNA polymerase-gamma in vitro with mixed competitive and noncompetitive kinetics. nih.gov The Km for deoxythymidine triphosphate was found to be 0.8 ± 0.3 µmol/L, while ZDV-TP showed a competitive Ki of 1.8 ± 0.2 µmol/L and a noncompetitive Ki' of 6.8 ± 1.7 µmol/L. nih.gov These values suggest that Pol γ has a higher affinity for its natural substrate (deoxythymidine triphosphate) than for ZDV-TP, but ZDV-TP can still inhibit the enzyme. nih.gov

Despite some conflicting data on the direct inhibitory potency of ZDV-TP on Pol γ and its impact on mtDNA strand termination, evidence supports an association between this compound treatment and mtDNA depletion in various cell types and tissues, including muscle and adipocytes. iarc.frplos.orgnatap.org The severity of mtDNA depletion observed in adipocytes with this compound therapy, although less pronounced than with stavudine, provides a plausible basis for mitochondrial dysfunction and cellular pathology. natap.org

Contribution of Oxidative Stress and L-carnitine Dysregulation

This compound toxicity has also been linked to oxidative stress and alterations in L-carnitine metabolism. wikipedia.orgmdpi.comresearchgate.net Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and the ability of the body to detoxify them, has been implicated in the toxic effects of antiretroviral drugs, including this compound. researchgate.net Studies have shown that antiretrovirals can lead to lipid peroxidation and depletion of antioxidants and antioxidant enzymes. researchgate.net

L-carnitine, an amino acid derivative essential for the transport of fatty acids into mitochondria for beta-oxidation, plays a vital role in mitochondrial function. mhmedical.com this compound treatment has been associated with reduced levels of L-carnitine, particularly in patients experiencing myopathic symptoms. wikipedia.orgmdpi.commhmedical.comresearchgate.net Data suggest that this compound-induced mitochondrial toxicity may be partly caused by carnitine deficiency. mdpi.com A reduction in L-carnitine can impair fatty acid metabolism within mitochondria, potentially contributing to the accumulation of lipid droplets observed in muscle cells in this compound-induced myopathy. mdpi.comnih.gov In vitro studies have shown that L-carnitine treatment can prevent this compound-induced inhibition of cell growth in myoblastic cell lines and preserve mitochondrial morphology and volume in human myotubes exposed to AZT. mdpi.comnih.gov This suggests that L-carnitine dysregulation and subsequent impaired fatty acid metabolism contribute to this compound-associated mitochondrial dysfunction and toxicity.

Genotoxicity and Mutagenicity Profile

This compound has been shown to possess genotoxic and mutagenic properties in various experimental systems. iarc.froup.comnih.govnih.gov These effects are primarily attributed to its incorporation into host cellular DNA and the subsequent consequences on DNA integrity and replication. iarc.frnih.gov

DNA Chain Termination and DNA Lesion Induction

As a nucleoside analog, this compound, once phosphorylated to ZDV-TP, can be incorporated into replicating host cell DNA, similar to its incorporation into viral DNA. iarc.frdrugbank.comoup.com The absence of a 3'-hydroxyl group on the deoxyribose sugar of this compound prevents the formation of the phosphodiester bond necessary for further chain elongation, leading to premature termination of DNA synthesis. iarc.frdrugbank.comiarc.froup.com This DNA chain termination can occur in both nuclear and mitochondrial DNA. iarc.frnih.gov

Beyond chain termination, this compound exposure can also induce other types of DNA damage or lesions. Studies using the comet assay have detected single-strand breaks in mammalian cells after short-term exposure to AZT. nih.govoup.com While some cellular repair mechanisms may attempt to address these lesions and stalled replication forks, the incorporation of AZT can lead to mutations and cytotoxicity. nih.govoup.com There is also evidence suggesting that this compound may be preferentially incorporated into telomeric regions of chromosomes, potentially contributing to telomere shortening. nih.gov

Induction of Micronucleus Formation and Chromosomal Aberrations

This compound is known to induce chromosomal damage, including micronucleus formation and chromosomal aberrations. iarc.froup.complos.orgnih.govresearchgate.net Micronuclei are small nuclear structures containing excluded chromosomes or chromosome fragments that arise from errors during mitosis. nih.gov Studies in various cell types and animal models have reported increased frequencies of micronuclei following this compound exposure. iarc.froup.complos.orgnih.govresearchgate.net This induction appears to be dose-dependent and is observed after prolonged exposure periods. oup.comnih.govoup.com

In addition to micronuclei, this compound has been shown to induce other chromosomal aberrations, such as sister chromatid exchange and structural chromosomal abnormalities. iarc.froup.complos.org These clastogenic effects, which involve breaks or rearrangements of chromosomes, have been observed in this compound-exposed human cells in vitro and in animal studies. iarc.froup.comnih.goveuropa.eu The formation of sticky chromosomes, chromatin bridges, and multipolar mitoses have also been reported in cells exposed to this compound. plos.org These findings indicate that this compound can disrupt normal chromosome segregation and maintenance, contributing to genomic instability. plos.orgnih.govresearchgate.net

Data on micronucleus formation in mouse bone marrow cells following this compound administration illustrate its clastogenic potential. iarc.froup.com

This compound Dose (mg/kg bw)RouteDurationMicronucleus Formation (in vivo mouse bone marrow)Reference
0ipSingle- iarc.fr
28.6ipSingle- iarc.fr
17ip5 days/week for 2 weeks+ iarc.fr

Note: '+' indicates induction observed, '-' indicates no induction observed.

Another study in rat bone marrow cells showed a dose-dependent increase in micronucleated polychromatic erythrocytes (MN-PCE) after oral administration of this compound. oup.com

This compound Dose (mg/kg/day)DurationMN-PCE (%) (Day 8)% PCE (Day 8)Reference
07 days0.23 ± 0.0760 ± 12.4 oup.com
2x2507 days1.68 ± 1.05*Not specified oup.com
2x10007 days6.12 ± 1.655 ± 2.7 oup.com

*Data are presented as mean ± standard deviation. p < 0.01 compared to control. oup.com

Carcinogenic Potential and Proposed Molecular Pathways (e.g., Ha-ras Mutations, Clastogenic Events)

Studies in rodents have indicated a carcinogenic potential for this compound, with the induction of tumors in various organs, including the vagina, liver, and lung. iarc.frpnas.org The carcinogenic effects are thought to arise primarily from this compound's incorporation into cellular DNA and the resulting DNA chain termination and mutagenic consequences. iarc.frpnas.org

Proposed molecular pathways involved in this compound-induced carcinogenesis include both point mutations and clastogenic events, potentially with concomitant loss of heterozygosity. iarc.frpnas.org The presence of activating point mutations in genes like Ha-ras has been observed in this compound-induced mouse skin tumors, suggesting the involvement of specific gene alterations in the carcinogenic process. iarc.frnih.gov Molecular analyses of mutations induced by this compound at various gene loci (e.g., HPRT, TK, APRT) in human cells have shown that a significant proportion are due to large deletions or loss of heterozygosity, consistent with the mechanism of DNA chain termination. nih.govpnas.org Loss of heterozygosity is a mechanism that can lead to the inactivation of tumor suppressor genes, which is a common event in several types of human cancer. pnas.org

The clastogenic effects of this compound, leading to chromosomal aberrations and micronucleus formation, contribute to genomic instability, which is a hallmark of cancer. iarc.frplos.orgnih.govresearchgate.net While the exact interplay of these molecular events in this compound-induced carcinogenesis is complex, the evidence suggests a multifactorial process involving direct DNA damage, mutagenic events, and chromosomal instability. iarc.frpnas.orgnih.gov

Neurotoxicological Effects

This compound has been associated with neurotoxicological effects. iarc.fr Long-term use has been linked to myopathy and neurotoxicity in adult patients. iarc.fr While the precise mechanisms of this compound-induced neurotoxicity are not fully elucidated, mitochondrial dysfunction and oxidative stress are considered potential contributors, similar to their role in other this compound-associated toxicities. plos.org

Studies in animal models have investigated the neurotoxic effects of this compound exposure, particularly during development. Transplacental exposure to this compound in mice has been shown to impair spatial learning and memory in the adult offspring and increase brain oxidative stress. plos.org These effects were associated with alterations in the expression of glutamate (B1630785) receptors in the hippocampus. plos.org Glutamate is a neurotransmitter involved in excitotoxicity and behavioral plasticity, and its dysregulation could contribute to neurotoxic outcomes. plos.org

There is also a published report of neurotoxicity, specifically profound lethargy, associated with the concomitant use of this compound and acyclovir. medsinfo.com.auviivhealthcare.comviivhealthcare.com This suggests potential drug interactions that could exacerbate neurotoxic effects.

Impact on Adult and Developing Neurogenesis

Neurogenesis, the process by which new neurons are generated, occurs throughout life in specific regions of the adult brain, such as the subgranular zone (SGZ) of the dentate gyrus and the subependymal zone (SEZ). nih.govcore.ac.uk This process is vital for brain development, plasticity, and cognitive function. biorxiv.org Research indicates that this compound can negatively impact both developing and adult neurogenesis.

Studies using in vitro and in vivo models have demonstrated that AZT can perturb the proliferative and neurogenic capacities of neural stem/progenitor cells (NSPCs). nih.govresearchgate.netnih.gov In vitro assays show that AZT reduces the population expansion potential of these cells and severely attenuates neuroblast production. nih.govnih.gov These findings are supported by in vivo studies in animal models, where in utero AZT exposure has been shown to perturb NSPC population expansion and neurogenesis. nih.govnih.gov Furthermore, a short-term AZT regimen in adult mice has been observed to suppress subependymal zone neurogenesis. nih.govnih.gov

The proximity of neurogenic niches to the ventricular system, where AZT can accumulate in cerebrospinal fluid (CSF), is hypothesized to expose NSPCs and their progeny to biologically relevant levels of the drug. nih.govnih.gov This exposure can lead to a reduction in the proliferative capacity of these cells. nih.gov

Data from studies investigating the effects of AZT on neural colony formation by stem and progenitor cells illustrate this impact. For instance, dissociated primary neurosphere cells cultured in the presence of AZT showed a decrease in the size of neural colony formation for both stem cells and progenitor cells at various concentrations. nih.gov

AZT Concentration (µM) Colony Size (≥2 mm - Stem Cells) Colony Size (<2 mm - Progenitor Cells)
0 Baseline Baseline
0.3 Decreased Decreased
30 Decreased Decreased

In utero AZT administration has also been shown to significantly decrease the inducible neurogenesis potential of NSPCs. nih.gov One study reported an approximate 30% reduction in mean neuroblast production in AZT-treated animals compared to untreated controls. nih.gov

Treatment Group Mean Neuroblast Production (%)
Control 100
In utero AZT ~70

These findings suggest that AZT can interfere with the fundamental processes of neurogenesis, potentially contributing to neurological deficits, particularly in individuals exposed to the drug during critical periods of development or those undergoing long-term therapy.

Mechanisms of Senescence Induction in Neural Cells

Cellular senescence is a state of stable cell cycle arrest that can occur in response to various stressors, including DNA damage, oxidative stress, and mitochondrial dysfunction. researchgate.netfrontiersin.org While senescence plays roles in development and tissue repair, the accumulation of senescent cells is linked to aging and age-related pathologies. researchgate.netnih.gov this compound has been implicated in inducing premature senescence in neural cells. nih.govnih.gov

One of the primary mechanisms by which NRTIs, including this compound, can induce cellular toxicity is through the inhibition of DNA polymerase gamma (DNA pol-γ), the enzyme responsible for replicating mitochondrial DNA (mtDNA). plos.orgoup.comasm.org Inhibition of DNA pol-γ can lead to depletion or damage of mtDNA, impairing mitochondrial function and increasing oxidative stress. researchgate.netplos.orgoup.comasm.org Mitochondrial dysfunction and increased reactive oxygen species (ROS) production are known inducers of cellular senescence. researchgate.netfrontiersin.org

Studies have shown that AZT can induce a senescence phenotype in neural stem/progenitor cells. nih.gov Senescence-associated beta-galactosidase (SA-β-Gal) activity, a common biomarker for senescent cells, has been observed to increase in neurosphere-forming cells exposed to AZT. nih.govfrontiersin.org

While the exact mechanisms linking AZT exposure to senescence in neural cells are still being elucidated, several factors are thought to contribute. These include the potential for AZT to directly disrupt telomerase activity, leading to telomere shortening, a known trigger for senescence. nih.govfrontiersin.org Additionally, the intracellular phosphorylation of AZT can lead to imbalances in the cellular pools of deoxynucleoside triphosphates, which could indirectly impact DNA synthesis and potentially induce stress responses that trigger senescence. nih.gov

Research indicates that NRTIs, including this compound and stavudine, have been shown to induce premature senescence accompanied by mitochondrial dysfunction in non-immortalized cells like fibroblasts and preadipocytes. nih.gov While these studies were not specifically in neural cells, they highlight a potential systemic mechanism of senescence induction by AZT linked to mitochondrial toxicity. nih.gov

Furthermore, studies on human astrocytes exposed to combinations of antiretroviral drugs, including NRTIs, have demonstrated the induction of premature senescence characterized by decreased cellular proliferation, increased SA-β-Gal, and expression of cell cycle inhibitors like p21. frontiersin.org These effects were associated with increased oxidative stress and mitochondrial dysfunction. frontiersin.org Although this study used drug combinations, it supports the notion that NRTI components, such as this compound, can contribute to senescence in CNS cell types.

The induction of senescence in neural cells by this compound could have significant implications for long-term neurological health. Senescent cells can secrete pro-inflammatory cytokines and proteases, collectively known as the senescence-associated secretory phenotype (SASP), which can disrupt the local tissue microenvironment and potentially induce senescence in neighboring cells, contributing to neuroinflammation and neurodegeneration. nih.gov

MechanismEffect on Neural CellsAssociated Findings
Inhibition of DNA Polymerase GammaImpaired mtDNA synthesis, mitochondrial dysfunction, increased ROS.Reduced proliferation, increased SA-β-Gal activity, attenuated neuroblast production. nih.govresearchgate.netfrontiersin.orgplos.orgoup.comasm.org
Disruption of Telomerase ActivityTelomere shortening.Potential trigger for senescence. nih.govfrontiersin.org
Imbalance of Intracellular dNTP PoolsStress responses.Potential contribution to senescence induction. nih.gov
Oxidative StressCellular damage.Inducer of cellular senescence. researchgate.netfrontiersin.org

These findings underscore the complex interplay between this compound exposure, mitochondrial dysfunction, and cellular senescence in the context of neurotoxicity, highlighting the need for further research to fully elucidate these mechanisms and develop strategies to mitigate their impact on neural health.

Pharmacological Interactions and Concomitant Therapies with Zidovudine

Mechanisms of Drug-Drug Interactions

Pharmacokinetic and pharmacodynamic interactions with zidovudine can occur through several mechanisms. These range from alterations in drug metabolism and excretion to additive toxicities and interference with the essential intracellular activation of the drug. nih.govasm.org

A number of co-administered drugs can modify the plasma concentrations of this compound, primarily by affecting its metabolism or renal excretion. nih.gov this compound is principally eliminated through hepatic metabolism to its inactive glucuronide conjugate (GZDV) and subsequent renal excretion of both the parent drug and the metabolite. asm.org

Drugs that inhibit glucuronidation can increase this compound exposure. For instance, probenecid (B1678239) is known to increase this compound plasma levels. Conversely, drugs that induce hepatic metabolizing enzymes can decrease this compound concentrations; rifampin, a potent enzyme inducer, has been shown to reduce this compound levels by enhancing its metabolism. medscape.com

Competition for renal tubular transport systems is another mechanism for interaction. nih.gov The combination of trimethoprim/sulfamethoxazole, for example, has been observed to decrease the apparent oral and renal clearance of this compound, leading to higher plasma levels of the antiretroviral agent. nih.govnih.gov While many alterations in plasma concentration are not considered clinically significant, they can be important in specific patient populations, such as those with impaired hepatic function. nih.govnih.gov

A primary concern with this compound is its potential for hematologic toxicity, including neutropenia and anemia. drugs.comdrugs.comdrugs.com When this compound is co-administered with other agents that possess myelosuppressive, nephrotoxic, or cytotoxic properties, the risk of toxicity can be amplified. nih.govhiv-druginteractions.org

Concomitant use of drugs such as ganciclovir (B1264), interferon alfa, and various cytotoxic agents may increase the hematologic toxicity of this compound. drugs.comhiv-druginteractions.org This potentiation of bone marrow suppression is a significant clinical consideration that requires careful monitoring. nih.govdrugs.com

Furthermore, synergistic toxicity has been demonstrated in preclinical models. For example, the co-administration of pyrimethamine (B1678524) and this compound resulted in synergistic bone marrow toxicity in murine models. nih.gov This was attributed to pyrimethamine's inhibition of dihydrofolate reductase, which may lead to increased incorporation of this compound into cellular DNA, resulting in cell death. nih.gov

This compound is a prodrug that must be activated intracellularly through phosphorylation to its active triphosphate form (ZDV-TP). asm.org This active moiety then competitively inhibits HIV reverse transcriptase and terminates DNA chain elongation. drugbank.com Therefore, any drug that interferes with this phosphorylation cascade can potentially alter this compound's antiviral efficacy. asm.org

In vitro studies have shown that certain drugs can inhibit the formation of this compound's active anabolites. Doxorubicin (B1662922) and ribavirin (B1680618) have been identified as inhibitors of this compound phosphorylation. asm.orgnih.gov This creates a potential for an antagonistic relationship, and the concurrent use of this compound and doxorubicin should be avoided. drugs.com

Competition for the same activating enzymes is another potential interaction mechanism. Both this compound and stavudine (B1682478), another nucleoside reverse transcriptase inhibitor, require thymidine (B127349) kinase for the initial phosphorylation step. oup.com This competition can lead to an antagonistic effect, reducing the antiviral activity of one or both drugs. oup.comnih.gov For this reason, the combination of this compound and stavudine is not recommended. drugs.comoup.com

Interactions with Other Antiretroviral Agents

The use of this compound in combination antiretroviral therapy (cART) necessitates a thorough understanding of its interactions with other agents in the same or different classes.

Interacting Antiretroviral AgentInteraction MechanismClinical Implication
Stavudine Competition for intracellular phosphorylation by thymidine kinase. oup.comAntagonistic effect; concomitant use should be avoided. drugs.comnih.gov
Lamivudine (B182088) No clinically significant pharmacokinetic interaction. hiv-druginteractions.orgGenerally considered safe for co-administration.
Abacavir (B1662851) No clinically significant pharmacokinetic interaction. hiv-druginteractions.orgGenerally considered safe for co-administration.
Protease Inhibitors (e.g., Ritonavir, Tipranavir) Tipranavir (B1684565) decreases this compound levels. medscape.comPotential for reduced this compound efficacy.
Doxorubicin Inhibition of intracellular phosphorylation of this compound. asm.orgnih.govAntagonistic effect; concomitant use should be avoided. drugs.com

Studies have demonstrated a clear antagonism between this compound and stavudine, leading to the recommendation against their combined use. drugs.comoup.com In contrast, clinical studies have shown no significant interactions between this compound and other nucleoside reverse transcriptase inhibitors like abacavir and lamivudine. hiv-druginteractions.org Interactions with protease inhibitors appear to be more variable. For instance, tipranavir may decrease this compound levels. medscape.com

Interactions with Immunomodulatory and Myelosuppressive Agents

Given this compound's inherent potential for bone marrow suppression, its use with other myelosuppressive or immunomodulatory agents is a significant concern. drugs.comdrugs.com

Interacting AgentInteraction MechanismClinical Implication
Ganciclovir Additive or synergistic hematologic toxicity. drugs.comIncreased risk of neutropenia and anemia; requires close monitoring. hiv-druginteractions.org
Interferon Alfa Additive hematologic toxicity. drugs.comIncreased risk of neutropenia and anemia. In HIV/HCV co-infected patients, there is a risk of hepatic decompensation. drugs.comhiv-druginteractions.org
Doxorubicin Inhibition of this compound's intracellular phosphorylation; potential for additive cytotoxicity. asm.orgdrugs.comAntagonistic antiviral effect and potential for increased toxicity; avoid concomitant use. drugs.com
Ribavirin Inhibition of this compound's intracellular phosphorylation. asm.org Exacerbation of this compound-induced anemia. drugs.comPotential for reduced this compound efficacy and increased toxicity. drugs.com

The co-administration of this compound with agents like ganciclovir and interferon alfa can substantially increase the risk of severe hematologic toxicities. drugs.comhiv-druginteractions.org In patients with HIV and hepatitis C virus (HCV) co-infection, the combination of this compound with interferon alfa and ribavirin has been associated with hepatic decompensation. drugs.com As mentioned previously, doxorubicin exhibits an antagonistic effect by inhibiting the activation of this compound. asm.orgdrugs.com

Interactions with Antimicrobial and Antiparasitic Drugs

Patients with HIV are frequently prescribed antimicrobial and antiparasitic drugs for the prophylaxis and treatment of opportunistic infections. Several of these agents can interact with this compound.

Interacting AgentInteraction MechanismClinical Implication
Trimethoprim/Sulfamethoxazole Inhibition of renal tubular secretion and oral clearance of this compound. nih.govIncreased plasma concentrations of this compound. nih.govnih.gov
Dapsone Potential for additive myelosuppressive effects. hiv-druginteractions.orgIncreased risk of hematologic toxicity.
Pentamidine (systemic) Potential for additive nephrotoxic or myelosuppressive effects. hiv-druginteractions.orgIncreased risk of this compound-related adverse reactions.
Pyrimethamine Potential for additive myelosuppressive effects. hiv-druginteractions.org Synergistic bone marrow toxicity observed in murine models. nih.govIncreased risk of hematologic toxicity.
Acyclovir No clinically significant pharmacokinetic interaction observed. hiv-druginteractions.orgGenerally considered safe for co-administration. hiv-druginteractions.org

Trimethoprim/sulfamethoxazole can impair the clearance of this compound, leading to increased plasma levels. nih.gov While some clinical data suggest this may not lead to a significantly higher risk of adverse events with prophylactic doses, monitoring is still warranted. hiv-druginteractions.orghiv-druginteractions.org Other drugs, including dapsone, systemic pentamidine, and pyrimethamine, may increase the risk of this compound's adverse effects through shared toxicities, particularly myelosuppression. hiv-druginteractions.org In contrast, clinical studies have not found a significant interaction between this compound and acyclovir. hiv-druginteractions.orghiv-druginteractions.org

Interactions with Other Therapeutic Classes

The clinical efficacy and safety of this compound can be significantly influenced by the concurrent administration of other therapeutic agents. Understanding these pharmacological interactions is crucial for optimizing antiretroviral therapy and minimizing potential adverse events. This section details the interactions of this compound with several key therapeutic classes, including methadone, rifampin, phenytoin (B1677684), valproic acid, and ribavirin, supported by research findings.

Methadone

Pharmacokinetic studies have demonstrated a clinically significant interaction between this compound and methadone. While this compound does not appear to affect methadone concentrations, co-administration of methadone has been shown to increase the plasma area under the curve (AUC) of this compound by approximately 40%. drugbank.comhiv-druginteractions.org This effect is thought to be due to methadone's inhibition of this compound glucuronidation, the primary metabolic pathway for this compound, and to a lesser extent, a decrease in its renal excretion. drugbank.com Despite some patient reports of opioid withdrawal symptoms, studies have not found a significant impact of this compound on methadone levels. drugbank.comaidsmap.com

Pharmacokinetic Interaction between this compound and Methadone
Interacting DrugEffect on this compoundEffect on Interacting DrugMechanism
Methadone↑ AUC by ~40% drugbank.comhiv-druginteractions.orgNo significant effect on plasma concentrations. drugbank.comaidsmap.comInhibition of this compound glucuronidation and potential decrease in renal excretion of this compound. drugbank.com

Rifampin

Rifampin, a potent inducer of hepatic enzymes, significantly alters the pharmacokinetics of this compound. nih.gov Co-administration of rifampin has been shown to decrease the plasma AUC of this compound by 40-50%. nih.gov This is attributed to rifampin's induction of the glucuronidation pathway, leading to increased clearance of this compound. nih.govwebmd.comscot.nhs.uk Studies have observed a higher apparent clearance of this compound and lower AUCs in patients on long-term combination therapy with both drugs. nih.govwebmd.comscot.nhs.uk In one case, discontinuing rifampin led to a twofold increase in the this compound AUC. webmd.comscot.nhs.uk While this compound pharmacokinetics are affected, it does not appear to alter the pharmacokinetics of rifampin. nih.gov

Pharmacokinetic Interaction between this compound and Rifampin
Interacting DrugEffect on this compoundEffect on Interacting DrugMechanism
Rifampin↓ AUC by 40-50% nih.govNo significant effect. nih.govInduction of this compound glucuronidation. nih.govnih.govwebmd.comscot.nhs.uk

Phenytoin

The interaction between this compound and phenytoin has yielded somewhat variable findings. One study investigating serum phenytoin concentrations in patients with AIDS found that this compound did not influence total phenytoin levels. drugs.com However, this study did note that the fraction of unbound phenytoin was increased in this patient population, which could be clinically significant due to hypoalbuminemia. drugs.com Conversely, other sources suggest that this compound may decrease the metabolism of phenytoin. drugbank.com Due to these conflicting reports, close monitoring of phenytoin levels is warranted when co-administered with this compound.

Pharmacokinetic Interaction between this compound and Phenytoin
Interacting DrugEffect on this compoundEffect on Interacting DrugMechanism
PhenytoinVariable reports, no consistent significant effect.Variable reports; may have no effect on total concentration but increase unbound fraction, or potentially decrease metabolism. drugbank.comdrugs.comNot clearly established; potential for decreased metabolism of phenytoin. drugbank.com

Valproic Acid

Valproic acid has been shown to inhibit the glucuronidation of this compound, leading to a significant increase in its plasma concentrations. medscape.com In a study involving six HIV-infected individuals, the co-administration of valproic acid resulted in a twofold increase in the plasma AUC of this compound and a corresponding decrease in its oral clearance. medscape.com The urinary excretion ratio of the inactive 5'-glucuronide metabolite to this compound was reduced by over 50%. medscape.com This interaction is related to the plasma concentration of valproic acid and can increase the oral bioavailability of this compound. medscape.com One case report documented a nearly threefold increase in both peak and trough plasma this compound levels, as well as increased cerebrospinal fluid levels, with concurrent valproic acid administration.

Pharmacokinetic Interaction between this compound and Valproic Acid
Interacting DrugEffect on this compoundEffect on Interacting DrugMechanism
Valproic Acid↑ AUC by approximately twofold. medscape.comNot reported to be significantly affected.Inhibition of this compound glucuronidation. medscape.com

Ribavirin

In vitro studies have suggested that ribavirin, a nucleoside analogue, can antagonize the antiviral activity of this compound against HIV-1 by reducing the phosphorylation of this compound to its active triphosphate form. For this reason, the concomitant use of these drugs is generally not advised. However, a pharmacokinetic study in 14 HIV/HCV co-infected patients found that ribavirin did not have a statistically significant impact on the formation of intracellular this compound triphosphate over an 8-week period. Despite the lack of a clear pharmacokinetic interaction in this study, there have been clinical reports of exacerbated anemia in patients receiving both this compound and ribavirin.

Pharmacodynamic Interaction between this compound and Ribavirin
Interacting DrugEffect on this compoundEffect on Interacting DrugMechanism
RibavirinPotential for antagonism of antiviral activity; no significant effect on intracellular triphosphate formation in a clinical study.Not reported to be significantly affected.In vitro evidence of reduced phosphorylation of this compound.

Clinical Research Paradigms and Findings for Zidovudine Applications

Zidovudine in Antiretroviral Therapy (ART) Regimens for HIV-1 Infection

Clinical research into this compound for treating HIV-1 infection initially focused on its use as a single agent before evolving to incorporate it into combination therapies.

Efficacy in Monotherapy and Evolution to Combination Regimens (HAART/cART)

The limited and short-lived clinical and immunological benefits of this compound monotherapy highlighted the need for more potent treatment strategies. oup.com This led to the exploration of combination therapies. Studies comparing this compound alone with combinations such as this compound plus didanosine (B1670492) or this compound plus zalcitabine (B1682364) demonstrated a superior effect of the combination regimens on disease progression and mortality in patients with moderate and advanced immunodeficiency. oup.comnih.gov For example, after eight weeks, the mean decrease in plasma HIV RNA was significantly greater with this compound plus didanosine or this compound plus zalcitabine compared to this compound alone. nih.gov

This evidence contributed to the shift towards Highly Active Antiretroviral Therapy (HAART), later referred to as combination Antiretroviral Therapy (cART), which typically involves three or more drugs from at least two different classes to achieve potent and durable viral suppression. chp.gov.hknih.gov While this compound was a component of early combination regimens, newer and safer nucleoside reverse transcriptase inhibitors (NRTIs) have largely replaced it in current standard-of-care regimens due to its toxicity profile and the development of resistance. uw.edu

Impact on Clinical Disease Progression and Immunological Markers

Immunologically, this compound treatment was associated with increases in CD4+ T-cell numbers. nih.gov However, the restoration of T-cell responsiveness was often of short duration, and CD4+ T-cell numbers were not persistently elevated in all individuals. nih.gov While CD4+ lymphocyte count is a significant prognostic marker for HIV disease progression and an indicator of drug activity, clinical trials of antiretroviral drugs, including this compound, showed that treatment-induced increases in CD4+ counts only partially accounted for the observed clinical benefit. oup.com Other biological markers, such as plasma HIV RNA levels, were found to be strongly associated with the risk of disease progression and the efficacy of antiretroviral therapy. nih.gov Changes in plasma HIV RNA concentration were predictive of changes in CD4+ cell counts and survival after treatment with reverse-transcriptase inhibitors. nih.gov

Outcomes of Early versus Deferred Treatment in Asymptomatic HIV Infection

The optimal timing for initiating antiretroviral therapy in asymptomatic HIV-infected individuals was a key question addressed by early this compound research. Trials comparing immediate versus deferred this compound therapy provided valuable insights.

While early initiation of this compound offered a short-term benefit in delaying disease progression, particularly in symptomatic patients and those with lower CD4 cell counts, this benefit decreased over time. nih.gov These findings from studies of this compound monotherapy in asymptomatic individuals contributed to the evolving understanding of HIV treatment timing and the eventual recommendation for initiating combination ART regardless of CD4 count, driven by the goal of potent viral suppression.

Prevention of Perinatal HIV-1 Transmission

One of the most significant contributions of this compound research has been in the prevention of mother-to-child (perinatal) HIV-1 transmission.

Efficacy in Reducing Mother-to-Infant Transmission Rates

The Pediatric AIDS Clinical Trials Group (PACTG) Protocol 076 was a landmark study that demonstrated the efficacy of a this compound regimen in reducing perinatal HIV transmission. This randomized, multicenter, double-blinded clinical trial showed that administering this compound to HIV-infected pregnant women and their infants could reduce the risk of transmission by approximately two-thirds. cdc.govhiv.govcdc.gov

The estimated rate of HIV transmission in the placebo group was 25.5%, compared to 8.3% in the group receiving the this compound regimen. cdc.govcdc.gov This represented a 67.5% reduction in risk. cdc.gov The this compound regimen in ACTG 076 involved antepartum oral this compound, intravenous this compound during labor, and oral this compound syrup for the newborn for the first 6 weeks of life. cdc.gov

Following the results of PACTG 076, this compound prophylaxis in HIV-infected pregnant women was widely adopted. oup.com Subsequent research explored shorter and less expensive this compound regimens, which also showed efficacy in reducing transmission, although often to a lesser extent than the full ACTG 076 regimen, particularly in breastfeeding populations. hiv.govnih.gov For example, a study in Abidjan, Côte d'Ivoire, using a short-course oral this compound regimen during late pregnancy and labor in breastfeeding women, found an estimated risk reduction of 37% at 3 months. nih.gov

The success of this compound in preventing perinatal transmission paved the way for the use of more potent combination ART regimens during pregnancy, which are now the standard of care and have further reduced transmission rates. nih.govoup.com

Long-term Safety and Developmental Outcomes in HIV-Exposed Uninfected Infants

With the increasing use of this compound to prevent perinatal transmission, questions arose regarding the long-term safety and developmental outcomes in infants exposed to the drug in utero and during the neonatal period but who were not infected with HIV.

Prospective follow-up studies of HIV-exposed uninfected (HEU) children who participated in trials like PACTG 076 have investigated potential long-term effects. A study following uninfected children born to HIV-infected women enrolled in PACTG 076 for up to 5.6 years found no significant differences between children exposed to this compound and those who received placebo in terms of physical growth measurements (weight, height, head circumference), sequential data on lymphocyte subsets, and cognitive/developmental function. nih.govresearchgate.net No deaths or malignancies were observed in this cohort during the follow-up period. nih.govresearchgate.net

While some studies have noted specific findings that warrant continued monitoring, such as abnormal ophthalmic findings or mild cardiomyopathy in a small number of this compound-exposed children, these have not been statistically significant differences compared to the placebo group in the long-term follow-up of the PACTG 076 cohort. nih.govresearchgate.net

Role in Post-Exposure Prophylaxis (PEP) Regimens

This compound has played a significant role in the development of post-exposure prophylaxis (PEP) regimens to prevent HIV infection following potential exposure. PEP involves the use of antiretroviral drugs shortly after a potential exposure to HIV to reduce the risk of seroconversion. nih.gov

Early evidence supporting the use of this compound for PEP came from a case-control study of occupational exposures in healthcare workers. This study, conducted by the Centers for Disease Control and Prevention (CDC), demonstrated an estimated 81% reduction in the risk of HIV acquisition in those who received this compound alone compared to those who did not receive any treatment. nih.govcdc.gov Those who became infected with HIV had significantly lower odds of having taken this compound after exposure compared to controls. nih.govcochrane.org

While this case-control study provided initial evidence for this compound monotherapy in occupational PEP, randomized controlled trials comparing this compound monotherapy or combination regimens to no intervention after occupational exposure were not found, largely due to ethical and feasibility concerns. nih.govcochrane.org However, the success of combination therapies in treating established HIV infection led to the theoretical basis for using multi-drug regimens for PEP to potentially enhance effectiveness and reduce the emergence of drug resistance. nih.govcochrane.org

Over time, PEP regimens have evolved, with current guidelines often recommending multi-drug regimens initiated as soon as possible, ideally within hours and no later than 72 hours after exposure. nih.govmedscape.com Although this compound was a principal component of early PEP regimens, often in combination with other NRTIs like lamivudine (B182088), newer antiretrovirals with improved efficacy and tolerability have become preferred components of current PEP guidelines. wikipedia.orgucl.ac.uk

Design and Key Findings of Pivotal Clinical Trials (e.g., ACTG Protocols)

The AIDS Clinical Trials Group (ACTG) has conducted several pivotal clinical trials that significantly contributed to the understanding of this compound's efficacy in treating and preventing HIV infection.

ACTG Protocol 016: This randomized, double-blind, placebo-controlled trial evaluated this compound in patients with early symptomatic HIV infection. viivhealthcare.comnih.gov The study aimed to determine the effect of this compound on functional status and well-being. nih.gov Based on the results, ACTG 016 helped establish a lower therapeutic dosage of this compound, which contributed to reducing some of the drug's serious adverse effects. nih.govviivhealthcare.com

ACTG Protocol 019: This pivotal randomized, double-blind, placebo-controlled study investigated the benefit of initiating this compound treatment in asymptomatic individuals with HIV infection who had CD4+ cell counts below 500 cells/mm³. viivhealthcare.comnih.govacpjournals.orgjabfm.org The trial randomized 1338 patients to receive either this compound (at different dosages) or placebo. acpjournals.orgjabfm.org After a mean follow-up of 55 weeks, ACTG 019 demonstrated that this compound effectively delayed the onset of AIDS or severe AIDS-related conditions in asymptomatic individuals with CD4+ counts less than 500 cells/mm³. nih.govacpjournals.orgjabfm.org This marked the first demonstration of a treatment for HIV infection. nih.gov An extended analysis of ACTG 019 patients indicated a durable benefit of early treatment initiation, showing a significant delay in progression to AIDS or death compared to those who started treatment later. iasusa.org

ACTG Protocol 076: This multicenter, randomized, double-blind, placebo-controlled trial was designed to evaluate the efficacy, safety, and tolerance of this compound for the prevention of maternal-fetal HIV transmission. nih.govnih.govcdc.govct.gov The study enrolled HIV-infected pregnant women between 14 and 34 weeks of gestation who had no clinical indications for this compound use for their own health and had CD4+ T-lymphocyte counts greater than or equal to 200/µL. cdc.govct.gov The regimen involved administering this compound to the pregnant woman during the last trimesters, intravenously during labor and delivery, and to the newborn for the first six weeks of life. ct.govaphapublications.org

The key finding of ACTG 076 was a statistically significant and dramatic reduction in vertical HIV transmission rates in women and infants receiving the this compound regimen compared to those who received placebo. ct.govaphapublications.org The transmission rate in the this compound group was 8.3%, while in the placebo group it was 25.5%. aphapublications.org This demonstrated that the ACTG Protocol 076 this compound regimen could reduce the risk for perinatal transmission by approximately two-thirds. cdc.govct.gov The results of ACTG 076 quickly led to the this compound regimen becoming the standard of care for preventing mother-to-child HIV transmission. aphapublications.org

ACTG Protocol 175: This randomized, double-blind trial compared combinations of this compound with other NRTIs (didanosine or zalcitabine) against this compound alone or didanosine alone in HIV-infected adults without AIDS and with CD4+ cell counts between 200 and 500 cells/mm³. viivhealthcare.comnih.govviivhealthcare.com The results, announced in 1995, showed that two-drug combinations were superior to this compound alone in preventing the decline in CD4+ cell count or death. nih.gov The trial also indicated that antiretroviral therapy reduced the risk of death in people with asymptomatic, intermediate-stage disease. nih.gov

ACTG Protocol 320: This NIAID-sponsored trial demonstrated the efficacy of triple-drug therapy. nih.gov It found that a three-drug combination including the protease inhibitor indinavir (B1671876) and two NRTIs (one of which was this compound or stavudine) was more effective than two-drug therapy in reducing viral loads to very low levels in patients who had previously been on single-drug therapy. nih.gov

These ACTG trials, among others, were instrumental in establishing the efficacy of this compound, initially as monotherapy and later as a component of combination regimens, for both the treatment and prevention of HIV infection in various populations.

Table: Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound3416

Data Tables

Here are interactive data tables based on the findings discussed:

Table 8.4.1: ACTG 076 Perinatal Transmission Rates

Study GroupHIV Transmission Rate
This compound8.3%
Placebo25.5%

Table 8.4.2: ACTG 019 Progression to AIDS or Death (Mean Follow-up 55 weeks)

Study GroupOutcomeFinding
This compound vs. PlaceboProgression to AIDS or severe ARCReduced in this compound group acpjournals.orgjabfm.org
This compound vs. PlaceboProgression to AIDS or Death (Extended)Significant delay in this compound group iasusa.org

Research on Zidovudine Analogs and Derivatives

Rational Design and Synthetic Strategies for Novel Analogs

Rational drug design and various synthetic strategies have been employed to create novel Zidovudine analogs and derivatives aimed at enhancing antiviral activity, reducing toxicity, and improving pharmacokinetic properties. Medicinal chemists utilize approaches such as structure- and fragment-based drug design, prodrug strategies, scaffold hopping, molecular hybridization, and bioisosterism to identify and develop new compounds. mdpi.comnih.gov

One synthetic strategy involves modifying the 5'-hydroxyl group of the sugar moiety or the 5-methyl group of the thymidine (B127349) nucleus of this compound. researchgate.nettandfonline.com For instance, a series of this compound derivatives were synthesized by derivatizing the 5'-OH function using N, N'-carbonyldiimidazole and different amine compounds, leading to 5'-O-carbamates. scienceopen.comscielo.br Another approach involved functionalizing the 5'-OH group with oxalyl chloride to obtain an acyl chloride derivative, which was then transformed with amino acids like leucine, isoleucine, and valine to yield corresponding this compound analogs (e.g., AZT-Leu, AZT-iLeu, AZT-Val). nih.gov Phosphoramidate (B1195095) derivatives of AZT have also been prepared as membrane-soluble prodrugs of the bioactive nucleotide forms. nih.gov

Molecular hybridization, which involves combining two or more known bioactive molecules into a single entity, is another strategy used in the design of this compound analogs. mdpi.com This can lead to compounds with improved efficacy or a broader spectrum of activity.

Conformational Analysis and Structure-Activity Relationship Studies

Conformational analysis and Structure-Activity Relationship (SAR) studies are crucial in understanding how the three-dimensional structure and chemical properties of this compound analogs relate to their biological activity. These studies help in identifying key structural features necessary for potent antiviral activity and reduced toxicity, guiding the rational design of new compounds. nih.govnih.govtandfonline.commdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies analyze the correlation between the physicochemical and molecular properties of compounds and their antiviral or cytotoxic effects. tandfonline.com For example, studies on viral reverse transcriptase inhibitors, including this compound analogs, have shown that antiviral activities can be significantly correlated with hydrophobic and electronic properties of the molecules. tandfonline.com

Conformational analysis of this compound and its analogs helps to understand their preferred spatial arrangements and how these conformations interact with the target enzyme, HIV-1 reverse transcriptase. nih.govnih.govsemanticscholar.org Theoretical computational methods, such as DFT/B3LYP and ab initio MP2, are employed to analyze conformational parameters and identify structural trends that correlate with anti-HIV activity. nih.gov These studies can reveal the importance of specific torsional angles and the distribution of electrostatic potential for activity. nih.govnih.gov

SAR studies on this compound derivatives have indicated that modifications at specific positions, such as the C-5 position of a 1,2,3-triazole ring or the 5'-hydroxyl group, can significantly impact antiviral potency. researchgate.netnih.gov The length of linker chains in phosphoramidate derivatives has also been shown to affect anti-HIV efficacy. nih.gov

Evaluation of Antiviral Efficacy of this compound Analogs

The antiviral efficacy of this compound analogs is typically evaluated through in vitro assays measuring their ability to inhibit HIV-1 replication in cell lines. Common measures include the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represent the concentration of the compound required to inhibit viral replication or cytopathicity by 50%. researchgate.nettandfonline.comscielo.brtandfonline.comnih.gov

Studies have shown that some this compound derivatives exhibit potent anti-HIV-1 activity, with some compounds demonstrating EC₅₀ values comparable to or even lower than that of this compound. For instance, a homodimer carbonate derivative showed an EC₅₀ of 0.0028 µM, similar to this compound's EC₅₀ of 0.0022 µM in one study. nih.gov Certain hybrid compounds have also shown potent inhibition of HIV-1 replication in cell lines. researchgate.netnih.gov

However, not all this compound derivatives retain the same level of antiviral activity as the parent compound. Some derivatives, particularly certain 5'-O-carbamates, showed reduced cytotoxicity but were unable to inhibit HIV-1 replication effectively. scienceopen.comscielo.br Conversely, a tricyclic this compound derivative (AZT-Cycl) demonstrated anti-HIV activity without significant cytotoxicity. scienceopen.comscielo.br

The evaluation of antiviral efficacy can also involve testing against drug-resistant viral strains to assess the potential of new analogs to overcome existing resistance mechanisms. nih.govoup.com Research has also explored the activity of this compound and its analogs in different cell types, including resting cells infected with HIV. asm.org

Data from selected studies on the antiviral efficacy of this compound analogs:

CompoundModification Site/TypeCell LineAntiviral Activity (EC₅₀ or IC₅₀)Reference
This compound (AZT)Parent CompoundCEM-SS0.14 µM (EC₅₀) nih.gov
This compound (AZT)Parent CompoundMT-40.015 µM (EC₅₀) researchgate.net
Compound 18C-5 substituted triazoleCEM-SS83% inhibition at 10 µM nih.gov
Compound 19C-4 substituted triazoleCEM-SS33% inhibition at 10 µM nih.gov
Homodimer 45Carbonate dimerNot specified0.0028 µM (EC₅₀) nih.gov
Compound 392,2,2-trifluoroethylJM cells0.4 µM (ED₅₀) nih.gov
AZT-CyclTricyclic derivativeNot specified1 µmol L⁻¹ (IC₅₀) scienceopen.comscielo.br
Compound 5Modified at 5'-OH and 5-methylMT-40.0012 µM (EC₅₀) researchgate.nettandfonline.com
AZT-Leu5'-O-amino acid esterK. pneumoniae ATCC 100310.125 µg/mL (MIC) nih.gov

Note: EC₅₀, IC₅₀, ED₅₀, and MIC values can vary depending on the specific assay conditions and cell lines used.

Assessment of Modified Toxicity Profiles of this compound Derivatives

A primary goal in developing this compound analogs is to reduce the toxicity associated with the parent drug while maintaining or improving antiviral efficacy. This compound is known to cause various toxicities, including bone marrow suppression and mitochondrial toxicity. catie.caresearchgate.netwho.intasm.orgplos.org

Studies evaluating the toxicity profiles of this compound derivatives often use cell-based assays to determine the concentration of a compound that reduces cell viability by 50% (CC₅₀ or ID₅₀). researchgate.nettandfonline.comscielo.brtandfonline.comnih.gov A higher CC₅₀ value indicates lower cytotoxicity. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the compound's selective toxicity towards the virus compared to host cells; a higher SI is desirable. researchgate.nettandfonline.comnih.gov

Some this compound derivatives have shown reduced cytotoxicity compared to this compound. scienceopen.comscielo.br For example, a series of 5'-O-carbamate derivatives were reported to be less toxic than AZT, although this was often accompanied by reduced antiviral activity. scienceopen.comscielo.br The tricyclic derivative AZT-Cycl showed anti-HIV activity with no observed cytotoxicity at the tested concentrations. scienceopen.comscielo.br

Research on novel chalcogen derivatives of this compound in Drosophila melanogaster models indicated that some derivatives presented lower toxicity than AZT, while others were more toxic. researchgate.net Specifically, derivatives 7A, 7D, 7G, and 7M showed lower toxicity than AZT, while derivative 7K was more toxic. researchgate.net These studies also investigated the impact of these compounds on specific toxicity markers like locomotor behavior and mitochondrial dysfunction. researchgate.net

Encapsulation of this compound in nanoparticles has also been explored as a strategy to improve its safety profile and pharmacokinetics. Studies in rats showed that this compound encapsulated in lactoferrin nanoparticles exhibited lower bone marrow toxicity and reduced organ-related toxicities compared to the soluble form, while maintaining antiviral activity. plos.org

Data on the toxicity of this compound and selected derivatives:

CompoundModification Site/TypeCell Line / ModelToxicity Measure (CC₅₀ or ID₅₀)Selectivity Index (SI)Reference
This compound (AZT)Parent CompoundMT-4Not specifiedNot specified nih.gov
This compound (AZT)Parent CompoundMT-434.05 µM (CC₅₀)Not specified researchgate.nettandfonline.com
Compound 30Not specifiedMT-434.05 μM (CC₅₀)28.37 nih.gov
AZT-CyclTricyclic derivativeNot specified> 1000 µmol L⁻¹ (CCID₅₀)> 1000 scienceopen.comscielo.br
Compound 5Modified at 5'-OH and 5-methylMT-434.05 μM (CC₅₀)> 28375 researchgate.nettandfonline.com
This compound (AZT)Parent CompoundDrosophila melanogasterImpaired locomotor behavior at 10 µMNot applicable researchgate.net
Derivative 7KChalcogen derivativeDrosophila melanogasterImpaired locomotor behavior at 10 µMNot applicable researchgate.net
AZT-lactonanoEncapsulated in lactoferrin NPsRatsLower bone marrow toxicityNot applicable plos.org

Note: Toxicity measurements and selectivity indices can vary depending on the specific assay conditions and cell lines/models used.

Q & A

Basic Research Question: What experimental models are most appropriate for studying zidovudine’s pharmacokinetics and inter-individual variability?

Methodological Answer:
this compound’s pharmacokinetics (absorption, distribution, metabolism, excretion) exhibit significant inter-individual variability due to factors like renal/hepatic function, genetic polymorphisms in metabolizing enzymes (e.g., uridine diphosphate-glucuronosyltransferases), and drug-drug interactions . To study this:

  • In vitro models : Use human liver microsomes or recombinant enzymes to quantify glucuronidation rates (major metabolic pathway) and identify inhibitors/inducers .
  • In vivo models : Nonhuman primates are preferred over rodents due to closer metabolic similarity to humans (e.g., slower clearance, lower bioavailability in primates vs. rodents) .
  • Clinical cohorts : Employ population pharmacokinetic (PopPK) modeling with covariates (e.g., creatinine clearance, CD4+ counts) to predict dose adjustments in subpopulations .

Basic Research Question: How can researchers mitigate confounding variables when assessing this compound-induced mitochondrial toxicity in preclinical studies?

Methodological Answer:
Mitochondrial toxicity (e.g., myopathy, lactic acidosis) is linked to this compound’s inhibition of mitochondrial DNA polymerase-γ. To isolate this effect:

  • Cell-based assays : Use primary human myocytes or hepatocytes with matched controls exposed to this compound and its metabolites (e.g., 3′-amino-3′-deoxythymidine). Measure mitochondrial membrane potential (JC-1 staining) and ATP production .
  • Animal models : Compare wild-type mice with transgenic models overexpressing thymidine kinase (to enhance this compound activation) while controlling for diet, age, and concurrent infections .
  • Biomarkers : Quantify plasma lactate levels and mitochondrial DNA copy number in longitudinal studies .

Advanced Research Question: How do contradictions in this compound’s carcinogenicity data between rodent and primate studies inform risk assessment methodologies?

Methodological Answer:
Rodent studies report vaginal squamous-cell carcinomas after high-dose this compound, while primates and humans lack such evidence . To reconcile this:

  • Mechanistic studies : Compare metabolic activation pathways (e.g., higher glucuronidation in humans vs. renal excretion of unchanged drug in rodents) using species-specific hepatocyte cultures .
  • Dose extrapolation : Apply allometric scaling and physiologically based pharmacokinetic (PBPK) modeling to adjust for interspecies differences in exposure duration and metabolite profiles .
  • Epidemiological analysis : Pool data from HIV cohorts (e.g., Moore et al., 1991a) to assess cancer incidence relative to this compound duration/dose, adjusting for confounders like immunosuppression .

Advanced Research Question: What methodological innovations can improve the design of long-term clinical trials evaluating this compound’s hematologic toxicity?

Methodological Answer:
Hematologic toxicity (anemia, neutropenia) correlates with dose, duration, and baseline CD4+ counts . Optimize trials via:

  • Adaptive designs : Use Bayesian methods to adjust dosing arms based on interim hematologic parameters (e.g., hemoglobin <10 g/dL triggers dose reduction) .
  • Biomarker integration : Monitor erythrocyte mean corpuscular volume (MCV) as a surrogate for mitochondrial toxicity and this compound adherence .
  • Comparative cohorts : Include patients on combination antiretroviral therapy (cART) to isolate this compound-specific effects from drug interactions .

Advanced Research Question: How can mixed-methods approaches resolve discrepancies between self-reported this compound adherence and clinical outcomes?

Methodological Answer:
Self-reported adherence often overestimates actual use. To address this:

  • Quantitative : Use electronic pill dispensers or plasma this compound/pharmacodynamic metabolite (e.g., this compound-triphosphate) levels as objective adherence markers .
  • Qualitative : Conduct semi-structured interviews to identify barriers (e.g., side effects, health beliefs) using frameworks like the Health Belief Model .
  • Triangulation : Merge adherence data with clinical outcomes (e.g., viral load, CD4+ trends) in multivariate regression models to identify predictive factors .

Advanced Research Question: What experimental strategies elucidate the role of this compound’s minor metabolites (e.g., 3′-amino-3′-deoxythymidine) in therapeutic efficacy and toxicity?

Methodological Answer:
Minor metabolites contribute to toxicity but not antiviral activity. Strategies include:

  • Synthetic chemistry : Radiolabel this compound and track metabolite distribution in target tissues (e.g., muscle, liver) using accelerator mass spectrometry .
  • Gene knockout models : Use CRISPR-edited cell lines lacking thymidine kinase to differentiate parent drug effects from metabolite activity .
  • Pharmacogenomics : Correlate polymorphisms in N-acetyltransferase genes (involved in metabolite formation) with toxicity rates in clinical cohorts .

Advanced Research Question: How can researchers model the evolution of this compound resistance in HIV-1 populations under combination therapy?

Methodological Answer:
Resistance arises from mutations in HIV reverse transcriptase (e.g., M41L, T215Y). Methodologies include:

  • In vitro selection : Serial passage of HIV-1 in increasing this compound concentrations with cART drugs; sequence viral RNA at resistance milestones .
  • Computational modeling : Apply population genetics frameworks (e.g., Wright-Fisher models) to predict mutation rates under selective pressure .
  • Clinical data mining : Analyze resistance testing databases (e.g., Stanford HIVDB) for temporal trends in mutation prevalence post-zidovudine rollout .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.